molecular formula C18H18O2 B018971 Dienestrol CAS No. 13029-44-2

Dienestrol

カタログ番号: B018971
CAS番号: 13029-44-2
分子量: 266.3 g/mol
InChIキー: NFDFQCUYFHCNBW-SCGPFSFSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dienestrol is an olefinic compound that is hexa-2,4-diene substituted by 4-hydroxyphenyl groups at positions 3 and 4 respectively. It has a role as a xenoestrogen. It is a member of phenols and an olefinic compound.
This compound is a synthetic, non-steroidal estrogen. It is an estrogen receptor agonist. Estrogens work partly by increasing a normal clear discharge from the vagina and making the vulva and urethra healthy. Using or applying an estrogen relieves or lessens: dryness and soreness in the vagina, itching, redness, or soreness of the vulva. Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis).
This compound has been reported in Magnolia obovata with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1947.
A synthetic, non-steroidal estrogen structurally related to stilbestrol. It is used, usually as the cream, in the treatment of menopausal and postmenopausal symptoms.
See also: Diethylstilbestrol (related);  Hexestrol (related).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS No.

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13029-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dienestrol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dienestrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E,E)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dienestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIENESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
Record name Dienestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIENESTROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Synthesis of Dienestrol: A Technical Guide to Pathways and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of dienestrol, a synthetic non-steroidal estrogen. The primary focus is on the scientifically established route commencing from p-hydroxypropiophenone, proceeding through a key pinacol (B44631) rearrangement of a vicinal diol intermediate. This document provides a comprehensive overview of the chemical reactions, intermediates, and experimental considerations crucial for the successful synthesis of this compound in a laboratory setting.

Overview of the Synthetic Strategy

The most prevalent and well-documented synthetic route to this compound involves a three-step process starting from the readily available p-hydroxypropiophenone. The core of this strategy lies in the construction of the C18 carbon skeleton through reductive coupling, followed by a pinacol rearrangement to establish the characteristic diene structure of this compound.

The overall transformation can be summarized as follows:

  • Reductive Dimerization of p-Hydroxypropiophenone: Two molecules of p-hydroxypropiophenone are coupled reductively to form the vicinal diol, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

  • Pinacol Rearrangement: The synthesized diol undergoes an acid-catalyzed rearrangement, which involves a 1,2-hydride shift and subsequent dehydration to yield this compound.

  • Purification: The final product is purified to obtain this compound of high purity.

Detailed Synthesis Pathway and Intermediates

This section elaborates on each step of the synthesis, outlining the key transformations and the structures of the intermediates involved.

Step 1: Synthesis of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol (Pinacol Intermediate)

The initial step involves the reductive coupling of p-hydroxypropiophenone. This reaction proceeds via a bimolecular reduction mechanism, where two ketone molecules are joined to form a diol.

Reaction:

Key Intermediate:

  • 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol: This vicinal diol, also known as a pinacol, is the crucial precursor to this compound. Its formation establishes the complete carbon framework of the final molecule.

Step 2: Pinacol Rearrangement to this compound

The cornerstone of this synthetic route is the pinacol rearrangement of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This reaction is typically catalyzed by a strong acid. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-hydride shift and deprotonation lead to the formation of the conjugated diene system of this compound.

Reaction:

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should note that specific conditions may require optimization for scale and desired purity.

Reductive Coupling of p-Hydroxypropiophenone

Objective: To synthesize 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

Materials:

  • p-Hydroxypropiophenone

  • Amalgamated magnesium turnings

  • Benzene (B151609) (anhydrous)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place amalgamated magnesium turnings.

  • Add a solution of p-hydroxypropiophenone in anhydrous benzene to the flask.

  • Initiate the reaction by adding a small amount of iodine crystal if necessary.

  • Once the reaction begins, add the remaining p-hydroxypropiophenone solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of dilute sulfuric acid.

  • Separate the benzene layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pinacol Rearrangement to this compound

Objective: To convert 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol to this compound.

Materials:

  • 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol

  • Acetic anhydride

  • Acetyl chloride

  • Sodium hydroxide (B78521) solution

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol in acetic anhydride.

  • Add a catalytic amount of acetyl chloride to the solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • The crude this compound diacetate will precipitate. Collect the solid by filtration and wash with water.

  • Hydrolyze the diacetate by refluxing with a solution of sodium hydroxide in aqueous ethanol.

  • After the hydrolysis is complete, cool the solution and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the crude this compound by filtration, wash with water, and dry.

  • Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

StepStarting MaterialProductReagents/CatalystsTypical Yield (%)
Reductive Couplingp-Hydroxypropiophenone3,4-bis(4-hydroxyphenyl)hexane-3,4-diolMg(Hg), Benzene60-70
Pinacol Rearrangement & Hydrolysis3,4-bis(4-hydroxyphenyl)hexane-3,4-diolThis compoundAcetic anhydride, Acetyl chloride, NaOH75-85

Mandatory Visualizations

This compound Synthesis Pathway

Dienestrol_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product p_hydroxypropiophenone p-Hydroxypropiophenone pinacol 3,4-bis(4-hydroxyphenyl) hexane-3,4-diol p_hydroxypropiophenone->pinacol Reductive Coupling (e.g., Mg(Hg)) This compound This compound pinacol->this compound Pinacol Rearrangement (Acid-catalyzed)

Caption: Overall synthesis pathway of this compound from p-Hydroxypropiophenone.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start reductive_coupling Reductive Coupling of p-Hydroxypropiophenone start->reductive_coupling hydrolysis_extraction Hydrolysis and Extraction reductive_coupling->hydrolysis_extraction purification_pinacol Purification of Pinacol (Recrystallization) hydrolysis_extraction->purification_pinacol pinacol_rearrangement Pinacol Rearrangement and Acetylation purification_pinacol->pinacol_rearrangement hydrolysis_this compound Hydrolysis of This compound Diacetate pinacol_rearrangement->hydrolysis_this compound purification_this compound Purification of this compound (Recrystallization) hydrolysis_this compound->purification_this compound end End purification_this compound->end

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Dienestrol: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group.[1][2] It is recognized for its potent estrogenic activity and has been utilized in hormone replacement therapy to manage menopausal and postmenopausal symptoms.[2][3] In the realm of scientific research, this compound serves as a critical tool for investigating estrogen signaling pathways and their roles in various physiological and pathological processes.[3] Its ability to bind to and activate estrogen receptors allows for the elucidation of hormone-regulated gene expression and cellular responses. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a thorough examination of its mechanism of action and relevant research assays.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research, influencing its solubility, stability, and bioavailability in experimental systems.

Identifier Value Source
IUPAC Name 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol[2]
CAS Number 84-17-3[2]
Molecular Formula C₁₈H₁₈O₂[2]
Molecular Weight 266.33 g/mol [2]
Property Value Source
Melting Point 227-234 °C[4]
pKa 9.21 ± 0.15 (Predicted)[4]
LogP (Octanol-Water) 5.4[2]
Appearance Colorless or white to light yellow, needle-like crystals or crystalline powder.[4]
Odor Odorless[4]
Stability Sensitive to light.[4]
Solvent Solubility Source
Water Practically insoluble (3 mg/L at 37 °C)[4]
Alcohol Freely soluble[4]
Methanol Freely soluble[4]
Ether Freely soluble[4]
Acetone Freely soluble[4]
Propylene Glycol Freely soluble[4]
Chloroform Soluble[4]
Aqueous Alkali Hydroxides Soluble[4]
Vegetable Oils Soluble upon warming, may crystallize on standing[4]
Dilute Acids Practically insoluble[4]
DMSO 155 mg/mL (ultrasonication may be needed)[3]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for the reliable application of this compound in research. Standardized protocols ensure consistency and comparability of data across different studies.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Method: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

  • Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.[3][5][6][7]

Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Method: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask or vial.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4][8][9][10][11]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like this compound, it indicates the pH at which the hydroxyl groups are 50% ionized.

Method: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol). The solution's ionic strength is kept constant by adding a neutral salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized.[12][13][14][15][16]

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Method: Shake-Flask Method (OECD Guideline 107)

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium. The funnel is then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of this compound in both the octanol and water phases is determined using a suitable analytical method like HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17][18][19][20][21]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), predominantly ERα and ERβ. As an estrogen receptor agonist, this compound mimics the action of the endogenous hormone 17β-estradiol.

The binding of this compound to ERs initiates a cascade of molecular events. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2][22][23][24] This interaction recruits a complex of co-activator proteins, which facilitates the assembly of the transcriptional machinery and ultimately leads to the up- or down-regulation of gene expression.[24] The altered gene expression profile results in the various physiological responses associated with estrogenic activity.

Some of the key downstream targets and signaling pathways influenced by estrogen receptor activation include those involved in cell proliferation, differentiation, and survival, such as the MAPK and PI3K/AKT pathways.[16][25][26]

Dienestrol_Signaling_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus Dienestrol_ER_Complex This compound-ER Complex Dimerization Dimerization Dienestrol_ER_Complex->Dimerization Dimer_Complex Dimerized Complex Dimerization->Dimer_Complex ERE Estrogen Response Element (ERE) Dimer_Complex->ERE Binds to Coactivators Co-activators ERE->Coactivators Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Proteins->Cellular_Response

This compound Estrogen Receptor Signaling Pathway.

Key Experimental Assays

Several in vitro and in vivo assays are employed to characterize the estrogenic activity of this compound and other compounds.

In Vitro Assays

1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Competitive_Binding_Assay Start Start Prepare_Cytosol Prepare Rat Uterine Cytosol (Source of ER) Start->Prepare_Cytosol Incubate Incubate Cytosol with: - [³H]-Estradiol (constant concentration) - this compound (increasing concentrations) Prepare_Cytosol->Incubate Separate Separate Receptor-Bound from Unbound Ligand (e.g., Hydroxylapatite) Incubate->Separate Measure_Radioactivity Measure Radioactivity of Receptor-Bound Fraction Separate->Measure_Radioactivity Data_Analysis Data Analysis: - Plot % Inhibition vs. This compound Conc. - Determine IC₅₀ Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Workflow for ER Competitive Binding Assay.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.

E_SCREEN_Assay Start Start Seed_Cells Seed MCF-7 cells in 96-well plates Start->Seed_Cells Hormone_Deprivation Hormone Deprivation (e.g., 72h in phenol (B47542) red-free medium with charcoal-stripped serum) Seed_Cells->Hormone_Deprivation Treat_Cells Treat cells with: - this compound (various concentrations) - Positive Control (Estradiol) - Negative Control (Vehicle) Hormone_Deprivation->Treat_Cells Incubate Incubate for 6 days Treat_Cells->Incubate Fix_and_Stain Fix cells and stain with Sulforhodamine B (SRB) Incubate->Fix_and_Stain Measure_Absorbance Measure Absorbance (proportional to cell number) Fix_and_Stain->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Proliferative Effect - Determine EC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for MCF-7 Cell Proliferation Assay.

3. Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription mediated by the estrogen receptor.

Reporter_Gene_Assay Start Start Transfect_Cells Transfect cells with: 1. ER expression vector 2. ERE-luciferase reporter vector Start->Transfect_Cells Treat_Cells Treat transfected cells with: - this compound (various concentrations) - Positive Control (Estradiol) - Negative Control (Vehicle) Transfect_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and measure luciferase activity Incubate->Lyse_Cells Data_Analysis Data Analysis: - Normalize luciferase activity - Determine fold induction and EC₅₀ Lyse_Cells->Data_Analysis End End Data_Analysis->End

Workflow for ER Reporter Gene Assay.
In Vivo Assay

Uterotrophic Assay in Rodents

The uterotrophic assay is a classic in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[5][7][11][17][19][21][27][28]

Uterotrophic_Assay Start Start Animal_Model Select Animal Model: - Immature female rats/mice - Ovariectomized adult rats/mice Start->Animal_Model Dosing Administer this compound (or test compound) daily for 3-7 days (e.g., oral gavage or subcutaneous injection) Animal_Model->Dosing Controls Include: - Vehicle Control - Positive Control (e.g., Ethinyl Estradiol) Necropsy 24h after last dose, euthanize animals and dissect the uterus Dosing->Necropsy Weigh_Uterus Record wet and blotted uterine weight Necropsy->Weigh_Uterus Data_Analysis Data Analysis: - Compare uterine weights to controls - Statistical analysis (e.g., ANOVA) Weigh_Uterus->Data_Analysis End End Data_Analysis->End

Workflow for the Uterotrophic Assay.

Conclusion

This compound remains a valuable tool for researchers in the fields of endocrinology, toxicology, and drug development. Its well-characterized physicochemical properties and established mechanism of action as an estrogen receptor agonist provide a solid foundation for its use in a variety of experimental settings. The detailed protocols and assay workflows presented in this guide are intended to facilitate the design and execution of robust and reproducible studies aimed at further understanding the complex roles of estrogen signaling in health and disease. As with any potent biologically active compound, appropriate safety precautions and handling procedures should be strictly followed in all research applications involving this compound.

References

An In-depth Technical Guide to the Degradation Products and Pathways of Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol, a synthetic nonsteroidal estrogen, has been utilized in hormone replacement therapy. Understanding its degradation is crucial for assessing its environmental fate, metabolic pathways, and the potential biological activity of its transformation products. This technical guide provides a comprehensive overview of the current knowledge on the degradation products and pathways of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing the involved processes.

Metabolic Degradation of this compound

The metabolism of this compound is closely linked to that of diethylstilbestrol (B1670540) (DES), a structurally similar synthetic estrogen. In biological systems, this compound is a known metabolite of DES.

Key Metabolites

The primary metabolic pathway for this compound involves conjugation and hydroxylation. The main identified metabolites include:

  • This compound-beta-D-glucuronide: This conjugate is a major product of this compound metabolism, formed in the liver to increase water solubility and facilitate excretion. It has been identified in the urine of rabbits administered this compound.

  • Omega-hydroxy-dienestrol: This metabolite results from the hydroxylation of the this compound molecule. It is also typically excreted in a conjugated form.

  • (Z,Z)-Dienestrol: This isomer of this compound is a major metabolite formed during the cooxidative metabolism of diethylstilbestrol (DES) by prostaglandin (B15479496) synthetase. This process has been observed in ram seminal vesicle microsomes.

Environmental Degradation of this compound

The environmental fate of this compound is of concern due to its endocrine-disrupting properties. Degradation in the environment can occur through various processes, including photodegradation, oxidative degradation, and microbial degradation. While specific data on this compound is limited, studies on related stilbene (B7821643) estrogens provide insights into its likely degradation pathways.

Photodegradation

This compound is sensitive to light. Photodegradation is a likely pathway for its removal in sunlit surface waters. The process can involve both direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, mediated by photosensitizers present in the water. While specific photodegradation products of this compound have not been extensively documented in the reviewed literature, studies on other estrogens suggest that hydroxylation and cleavage of the aromatic rings are probable outcomes.

Oxidative Degradation

Advanced oxidation processes (AOPs) are effective in degrading estrogens. These processes typically involve the generation of highly reactive species like hydroxyl radicals (•OH).

  • Ozonation: Ozone can effectively degrade estrogens. The reaction can proceed through direct reaction with the ozone molecule or via the action of hydroxyl radicals produced from ozone decomposition. For estrogens, ozonation at a dose of 1 mg/L can achieve over 90% removal of both the compound and its estrogenic activity. At a dose of 3 mg/L, both can be reduced below the detection limit. The degradation of estrogens by ozonation can lead to the formation of various byproducts, some of which may retain phenolic rings and thus, some estrogenic activity.

  • Reaction with Hydroxyl Radicals: Hydroxyl radicals are powerful oxidants that can initiate the degradation of this compound. The reaction likely involves electrophilic addition to the aromatic rings and hydrogen abstraction from the ethylidene groups, leading to the formation of hydroxylated intermediates and subsequent ring-opening products.

Microbial Degradation

Microbial biotransformation is a key process in the removal of estrogens from the environment. Fungi and bacteria have been shown to degrade various estrogens. Common microbial degradation pathways for estrogens include hydroxylation, dehydrogenation, and ring cleavage. While specific microbial degradation pathways for this compound are not well-documented, it is expected to undergo similar transformations. Fungal metabolism, in particular, is known for its ability to break down complex organic molecules through the action of extracellular enzymes.

Quantitative Data on Degradation

Quantitative data on the degradation of this compound is scarce. However, data from studies on closely related compounds can provide an estimate of its persistence.

Degradation ProcessCompoundMatrixParameterValueReference
Cooxidative Metabolism Diethylstilbestrol (DES)Ram seminal vesicle microsomesMetabolite Yield ((Z,Z)-Dienestrol)~35% of added DES in 3 min
Ozonation Estrogens (general)Wastewater effluentRemoval Efficiency (at 1 mg/L ozone)>90%
Ozonation Estrogens (general)Wastewater effluentRemoval Efficiency (at 3 mg/L ozone)Below detection limit
Photodegradation (UV) QuinestrolDistilled WaterHalf-life (t½)0.75 hours
Photodegradation (Visible Light) QuinestrolDistilled WaterHalf-life (t½)2.63 hours
Soil Degradation QuinestrolSoilHalf-life (t½)~16.0 days

Experimental Protocols

Analysis of this compound and its Degradation Products

The analysis of this compound and its degradation products typically involves chromatographic separation followed by mass spectrometric detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound and its metabolites from aqueous samples.

  • Protocol:

    • Condition an Oasis HLB SPE cartridge (or similar) with methanol (B129727) followed by deionized water.

    • Load the water sample (e.g., 1 L) onto the cartridge at a controlled flow rate (e.g., 10-15 mL/min).

    • Wash the cartridge with deionized water to remove interfering substances.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the analytes with a suitable organic solvent, such as methanol or a mixture of methanol and another solvent.

    • Evaporate the eluate to dryness and reconstitute in a smaller volume of the initial mobile phase for LC-MS analysis.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate, identify, and quantify this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase column such as a C18 or a specialized column for polar compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.4 mL/min for standard HPLC).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for phenolic compounds like this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Oxidative Degradation Protocol

  • Objective: To induce degradation of this compound under oxidative stress.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution.

    • Incubate the mixture at a controlled temperature for a defined period.

    • Periodically withdraw aliquots, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite), and analyze by LC-MS to identify and quantify the degradation products.

2. Photodegradation Protocol

  • Objective: To assess the stability of this compound under light exposure.

  • Protocol:

    • Prepare a solution of this compound in a quartz cuvette or other UV-transparent vessel.

    • Expose the solution to a light source with a defined wavelength and intensity (e.g., a xenon lamp simulating sunlight or a UV lamp).

    • Maintain a constant temperature using a water bath.

    • Analyze samples at various time points by LC-MS to monitor the degradation of this compound and the formation of photoproducts.

Visualizing Degradation Pathways and Workflows

Cooxidative Metabolism of Diethylstilbestrol to this compound

Cooxidative_Metabolism DES Diethylstilbestrol (DES) ZZ_DIES (Z,Z)-Dienestrol DES->ZZ_DIES Cooxidation PG_Synthetase Prostaglandin Synthetase PG_Synthetase->ZZ_DIES Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PG_Synthetase

Caption: Cooxidative metabolism of DES to (Z,Z)-Dienestrol.

General Analytical Workflow for this compound Degradation Studies

Analytical_Workflow cluster_degradation Degradation Experiment Photodegradation Photodegradation Sample_Collection Sample Collection (Aqueous Matrix) Photodegradation->Sample_Collection Oxidative_Degradation Oxidative Degradation Oxidative_Degradation->Sample_Collection Microbial_Degradation Microbial Degradation Microbial_Degradation->Sample_Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Processing Data Processing and Product Identification Analysis->Data_Processing

Caption: General workflow for analyzing this compound degradation.

Conclusion

The degradation of this compound involves metabolic transformations, primarily glucuronidation and hydroxylation, and environmental degradation through photodegradation, oxidation, and microbial processes. While specific degradation products and pathways for this compound are not as extensively studied as those for other estrogens, the available data on its metabolism and the degradation of structurally related compounds provide a strong basis for understanding its fate. Further research employing advanced analytical techniques such as high-resolution mass spectrometry is needed to fully elucidate the complete degradation pathways and identify all transformation products of this compound under various environmental and biological conditions. This knowledge is essential for a comprehensive risk assessment of this synthetic estrogen.

In Vitro Estrogenic Activity of Dienestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] It has been utilized in therapeutic applications, notably for the management of menopausal and postmenopausal symptoms.[2][3] The biological effects of this compound are primarily mediated through its interaction with estrogen receptors (ERs), functioning as an ER agonist.[2][3] This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound, presenting quantitative data from key assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Estrogenic Activity

The following tables summarize the available quantitative data on the in vitro estrogenic activity of this compound, focusing on its interaction with estrogen receptors and its effects on cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptor SubtypeAssay TypeSystemMetricValueReference
This compoundERαCompetitive BindingRat Uterine CytosolRelative Binding Affinity (RBA)High, greater than 17β-estradiol[4][5]
This compoundERβCompetitive BindingRat ERβRelative Binding Affinity (RBA)Higher than for ERα; ranked highest among tested estrogens[4][5]
This compoundERαNot SpecifiedNot SpecifiedRelative Binding Affinity (RBA)2x greater than 17β-estradiol[2]
α-DienestrolERCompetitive Equilibrium BindingMouse Uterine CytosolAssociation Constant (Ka)~0.5-19.1 x 10¹⁰ M⁻¹
β-DienestrolERCompetitive Equilibrium BindingMouse Uterine CytosolLower affinity than α-DienestrolNot specified
This compoundERαNot SpecifiedNot SpecifiedRelative Binding Affinity (RBA) vs. Estradiol (100)37
This compoundERβNot SpecifiedNot SpecifiedRelative Binding Affinity (RBA) vs. Estradiol (100)56-404

Table 2: Proliferative and Transcriptional Activity of this compound

Assay TypeCell LineEndpointMetricValueReference
Cell Proliferation (E-Screen)MCF-7Cell Number IncreaseEC50Data not available in searched literature
Reporter Gene AssayNot SpecifiedLuciferase ExpressionEC50Data not available in searched literature
ER Dimerization AssayHEK293TBRET RatioDose-dependent increaseDose-dependent sigmoidal curve observed[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to estrogen receptors.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • [³H]-17β-estradiol

  • This compound and 17β-estradiol (for standard curve)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in cold assay buffer. Centrifuge to pellet cellular debris and nuclei. The resulting supernatant is the cytosol containing the estrogen receptors.

  • Competitive Binding Incubation: In duplicate tubes, incubate a fixed concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve) and a constant amount of uterine cytosol.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice. Centrifuge to pellet the HAP.

  • Washing: Wash the HAP pellet with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in ethanol (B145695) and add scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells (estrogen-responsive)

  • Culture medium (e.g., DMEM) without phenol (B47542) red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

  • This compound and 17β-estradiol

  • 96-well cell culture plates

  • Cell counting method (e.g., Sulforhodamine B (SRB) assay, or automated cell counter)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density in estrogen-free medium and allow them to attach and synchronize for 24-48 hours.

  • Treatment: Replace the medium with fresh estrogen-free medium containing various concentrations of this compound or 17β-estradiol (as a positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 6-7 days, allowing for multiple cell divisions.

  • Cell Number Quantification: At the end of the incubation period, quantify the cell number in each well using a suitable method like the SRB assay, which stains total cellular protein.

  • Data Analysis: Plot the cell number against the logarithm of the compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response). The relative proliferative effect (RPE) can be calculated by comparing the maximal effect of this compound to that of 17β-estradiol.

Estrogen Receptor Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • A suitable host cell line (e.g., HEK293, HeLa, or MCF-7)

  • Expression plasmids for ERα or ERβ

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • A transfection reagent

  • This compound and 17β-estradiol

  • Lysis buffer and substrate for the reporter enzyme

Procedure:

  • Cell Transfection: Co-transfect the host cells with the ER expression plasmid and the ERE-reporter plasmid using a suitable transfection method. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Treatment: After allowing the cells to recover and express the receptors (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or 17β-estradiol.

  • Incubation: Incubate the cells for 18-24 hours to allow for ligand binding, receptor activation, and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) according to the manufacturer's instructions. If a control plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change & Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Estrogenic Response Proteins mRNA->Protein

Caption: Estrogen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: Estrogen Receptor Competitive Binding Assay

BindingAssayWorkflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with [³H]-E2 & this compound prep_cytosol->incubation separation Separate Bound/Free Ligand (HAP Adsorption) incubation->separation wash Wash HAP Pellet separation->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analysis Data Analysis (IC50 & RBA Calculation) quantify->analysis end End analysis->end

Caption: Workflow for ER Competitive Binding Assay.

Experimental Workflow: MCF-7 Cell Proliferation (E-Screen) Assay

EScreenWorkflow start Start seed_cells Seed MCF-7 Cells in Estrogen-Free Medium start->seed_cells treat_cells Treat with this compound or 17β-estradiol seed_cells->treat_cells incubate Incubate for 6-7 Days treat_cells->incubate quantify Quantify Cell Number (e.g., SRB Assay) incubate->quantify analysis Data Analysis (EC50 & RPE Calculation) quantify->analysis end End analysis->end

Caption: Workflow for MCF-7 Proliferation Assay.

Experimental Workflow: Reporter Gene Assay

ReporterGeneWorkflow start Start transfect Co-transfect Cells with ER & ERE-Reporter Plasmids start->transfect treat Treat with this compound or 17β-estradiol transfect->treat incubate Incubate for 18-24 Hours treat->incubate assay Lyse Cells & Measure Reporter Activity incubate->assay analysis Data Analysis (Normalization & EC50) assay->analysis end End analysis->end

Caption: Workflow for Estrogen Receptor Reporter Gene Assay.

References

Dienestrol's Binding Affinity for Estrogen Receptors α and β: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of dienestrol for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound, a synthetic nonsteroidal estrogen, is recognized for its potent interaction with both receptor subtypes. This document consolidates quantitative binding data, details common experimental methodologies for affinity determination, and illustrates the key signaling pathways initiated by this compound-receptor binding.

Quantitative Binding Affinity of this compound for ERα and ERβ

The binding affinity of this compound for ERα and ERβ has been characterized through various in vitro assays. The following table summarizes the key quantitative metrics, including the inhibition constant (Ki) and Relative Binding Affinity (RBA), providing a comparative view of its potency against the endogenous ligand, 17β-estradiol.

LigandReceptor SubtypeKi (nM)Relative Binding Affinity (RBA %)
This compound ERα 0.05 [1]37 (Range: 20.4–223) [1]
This compound ERβ 0.03 [1]56–404 [1]
17β-EstradiolERα0.115 (Range: 0.04–0.24)[1]100
17β-EstradiolERβ0.15 (Range: 0.10–2.08)[1]100

Data presented is compiled from publicly available sources. The ranges in RBA reflect inter-assay variability.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using competitive binding assays. These assays measure the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the estrogen receptor. Below is a detailed methodology for a standard in vitro estrogen receptor competitive binding assay using rat uterine cytosol, a common source for ERα.

Protocol: Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from female rats that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.[2]

  • The tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2]

  • The homogenate is subjected to centrifugation at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[2]

  • The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[2]

  • The final supernatant, which contains the cytosolic fraction rich in estrogen receptors, is carefully collected.[2]

2. Competitive Binding Assay:

  • A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-17β-estradiol) is incubated with the prepared uterine cytosol.[3]

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.[3]

  • The reaction is allowed to reach equilibrium, typically through incubation for 18-24 hours at 0-4°C.[4]

  • To separate the receptor-bound from the free radioligand, hydroxylapatite is often used to absorb the receptor-ligand complexes.[4]

  • The amount of bound radioactivity is quantified using liquid scintillation counting.

3. Data Analysis:

  • The data are plotted as the percentage of specifically bound radioligand versus the log concentration of the competitor (this compound).

  • The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

  • The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation, which takes into account the IC50 of the competitor, the concentration of the radioligand, and the dissociation constant (Kd) of the radioligand for the receptor.

experimental_workflow cluster_preparation Cytosol Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Ovariectomized Rat Uteri prep2 Homogenization in TEDG Buffer prep1->prep2 prep3 Low-Speed Centrifugation prep2->prep3 prep4 Ultracentrifugation prep3->prep4 prep5 Collect Cytosol (ER Source) prep4->prep5 assay1 Incubate ER with [³H]-Estradiol prep5->assay1 assay2 Add Increasing Concentrations of this compound assay1->assay2 assay3 Equilibration assay2->assay3 assay4 Separate Bound and Free Ligand assay3->assay4 assay5 Quantify Bound Radioactivity assay4->assay5 analysis1 Plot Competition Curve assay5->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki analysis2->analysis3

Experimental workflow for a competitive estrogen receptor binding assay.

This compound-Activated Signaling Pathways

As an estrogen receptor agonist, this compound initiates the same signaling cascades as endogenous estrogens upon binding to ERα and ERβ. These pathways can be broadly categorized into genomic and non-genomic mechanisms.

Genomic Signaling Pathway: This is the classical pathway where the this compound-ER complex acts as a ligand-activated transcription factor.

  • Binding and Dimerization: this compound diffuses into the target cell and binds to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • Nuclear Translocation and DNA Binding: The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Gene Transcription: The receptor complex then recruits co-activator proteins, which facilitate the assembly of the transcriptional machinery, leading to the transcription of target genes and subsequent protein synthesis.

genomic_signaling This compound This compound er Estrogen Receptor (ERα/β) This compound->er Binding dimer Dimerized ER Complex er->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation ere Estrogen Response Element (ERE) nucleus->ere DNA Binding transcription Gene Transcription ere->transcription protein Protein Synthesis transcription->protein

Genomic estrogen receptor signaling pathway activated by this compound.

Non-Genomic Signaling Pathway: this compound can also elicit rapid cellular responses that do not require gene transcription. These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm.

  • Membrane Receptor Activation: this compound binds to membrane-associated ERs, which can be coupled to G-proteins or be in proximity to other signaling molecules.

  • Signal Transduction Cascade: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

  • Downstream Effects: These signaling cascades can lead to various cellular responses, including cell proliferation, migration, and survival, by phosphorylating and activating other proteins.

non_genomic_signaling This compound This compound mem_er Membrane ER This compound->mem_er Binding g_protein G-Protein mem_er->g_protein Activation mapk MAPK Pathway g_protein->mapk pi3k PI3K/Akt Pathway g_protein->pi3k response Cellular Response (e.g., Proliferation) mapk->response pi3k->response

Non-genomic estrogen receptor signaling pathway initiated by this compound.

References

The Metabolism of Dienestrol in Liver Microsomes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the metabolism of dienestrol, a synthetic non-steroidal estrogen, with a primary focus on its biotransformation within liver microsomes. This compound is notable both as a therapeutic agent and as a significant metabolite of diethylstilbestrol (B1670540) (DES). Understanding its metabolic fate is critical for assessing its pharmacological activity, potential toxicity, and for the development of related compounds. This document details the known and putative metabolic pathways, summarizes key enzymatic players, provides detailed experimental protocols for in vitro studies, and presents quantitative data from analogous compounds to inform future research. The guide is intended for researchers, scientists, and professionals in the fields of drug metabolism, toxicology, and pharmaceutical development.

Introduction

This compound is a synthetic estrogen belonging to the stilbestrol group, structurally related to diethylstilbestrol (DES).[1][2] It has been utilized in therapeutic applications, such as the treatment of menopausal symptoms.[2] The liver is the principal organ responsible for the metabolism of estrogens, both endogenous and synthetic.[1][3][4][5] Hepatic metabolism, occurring largely within the microsomal fraction of liver cells, is a two-phase process designed to increase the water solubility of xenobiotics, thereby facilitating their excretion.[6]

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. For estrogens, this is dominated by hydroxylation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[7][8][9]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).[6][10][11]

The metabolism of this compound is of particular interest as it is a known metabolite of DES, a compound whose metabolism has been linked to carcinogenic activity.[1][7][10][11] The biotransformation of DES can lead to the formation of (Z,Z)-dienestrol through a redox-cycling mechanism involving quinone intermediates, a process mediated by CYP enzymes.[7] This guide will explore the known metabolic activation of DES to this compound and the subsequent, albeit less characterized, metabolic pathways of this compound itself.

Metabolic Pathways of this compound

While specific data on the downstream metabolism of this compound is limited, its metabolic pathways can be inferred from the well-documented biotransformation of structurally similar estrogens, such as estradiol (B170435), and its precursor, DES.

Phase I Metabolism: Formation and Putative Hydroxylation

The primary characterized metabolic event related to this compound in liver microsomes is its formation from DES. This process involves the oxidation of DES to a quinone intermediate, which then rearranges to form (Z,Z)-dienestrol. This reaction is catalyzed by Cytochrome P450 enzymes and is considered a marker for the oxidative metabolism of DES.[7]

Following its formation or direct administration, this compound likely undergoes further Phase I hydroxylation on its aromatic rings, analogous to the metabolism of estradiol.[9][12] The primary hydroxylation reactions for estrogens occur at the C2 and C4 positions, leading to the formation of catechol estrogens.[12][13][14]

The key CYP isoforms involved in estrogen hydroxylation in human liver microsomes include:

  • CYP1A2 and CYP3A4: Primarily responsible for 2-hydroxylation.[9][12]

  • CYP1B1: Predominantly catalyzes 4-hydroxylation and is expressed in estrogen target tissues.[8][9]

Based on this, a putative Phase I pathway for this compound would involve its hydroxylation to form catechol this compound metabolites.

G cluster_phase1 Phase I Metabolism (Putative) This compound This compound Catechol_this compound Catechol this compound (e.g., 2-hydroxy-dienestrol, 4-hydroxy-dienestrol) This compound->Catechol_this compound Hydroxylation P450 CYP1A2, CYP3A4, CYP1B1 (likely) P450->this compound

Caption: Putative Phase I hydroxylation of this compound in liver microsomes.

Phase II Metabolism: Putative Conjugation Pathways

Following Phase I hydroxylation, or acting directly on the parent this compound molecule, Phase II enzymes catalyze conjugation reactions to facilitate excretion.

Glucuronidation: This is a major pathway for estrogens, catalyzed by UDP-glucuronosyltransferases (UGTs).[3] For estradiol, key enzymes include UGT1A1, UGT1A9, and UGT2B7.[3][11][15] It is highly probable that this compound and its hydroxylated metabolites are substrates for these UGT isoforms, leading to the formation of this compound-glucuronides. Indeed, this compound-beta-D-glucuronide has been identified as a metabolite.[1][11]

Sulfation: Catalyzed by sulfotransferases (SULTs), this is another critical conjugation pathway for estrogens.[8] SULT1E1, in particular, shows high affinity for estrogens.[16] This pathway would produce this compound-sulfates.

G cluster_phase2 Phase II Metabolism (Putative) This compound This compound / Hydroxythis compound Glucuronide This compound-Glucuronide This compound->Glucuronide Glucuronidation Sulfate This compound-Sulfate This compound->Sulfate Sulfation UGTs UGT1A1, UGT1A9, UGT2B7 (likely) UGTs->Glucuronide SULTs SULT1E1 (likely) SULTs->Sulfate

Caption: Putative Phase II conjugation pathways for this compound.

Quantitative Metabolic Data

Table 1: Kinetic Parameters for the Glucuronidation of Estradiol and Other Stilbenes in Human Liver Microsomes (HLM) and Expressed UGTs

Substrate Enzyme/System Metabolite Km (µM) Reference
17β-Estradiol HLM Estradiol-3-Glucuronide ~15-50 [3]
17β-Estradiol HLM Estradiol-17-Glucuronide ~50-100 [3]
Resveratrol UGT1A1 3-O-Glucuronide 149 [15]

| Resveratrol | UGT1A9 | 4'-O-Glucuronide | 365 |[15] |

Note: Values are approximate and can vary based on experimental conditions. This table serves as a guide for likely concentration ranges for studying this compound.

Experimental Protocols

This section provides a detailed, generalized methodology for studying the metabolism of this compound in human liver microsomes (HLM).

Objective

To characterize the metabolic profile of this compound in HLM and identify the metabolites formed through Phase I and Phase II reactions.

Materials and Reagents
  • Test Compound: this compound

  • Microsomes: Pooled Human Liver Microsomes (HLM)

  • Cofactors:

    • NADPH regenerating system (for Phase I)

    • Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) (for Phase II glucuronidation)

    • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for Phase II sulfation)

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Reagents: Magnesium chloride (MgCl₂), Alamethicin (pore-forming agent for UGT assays), Tris-HCl buffer

  • Quenching Solution: Acetonitrile (B52724) (ice-cold), potentially with an internal standard

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[6][18][19]

Experimental Workflow

G A 1. Preparation - Thaw HLM on ice - Prepare buffer, cofactors, and this compound stock solution B 2. Pre-incubation - Combine HLM, buffer, MgCl2, and this compound - Equilibrate at 37°C for 5 min A->B C 3. Reaction Initiation - Add cofactor (NADPH, UDPGA, etc.) to start the reaction B->C D 4. Incubation - Incubate at 37°C with gentle agitation - Time points (e.g., 0, 15, 30, 60 min) C->D E 5. Reaction Termination - Add ice-cold acetonitrile to stop the reaction D->E F 6. Sample Processing - Vortex and centrifuge to pellet protein E->F G 7. Analysis - Transfer supernatant - Analyze by LC-MS/MS F->G

Caption: General workflow for in vitro metabolism studies using liver microsomes.

Detailed Incubation Procedure (Example for Phase I)
  • Preparation: On ice, thaw a vial of pooled HLM. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).

  • Incubation Mix: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer

    • HLM (e.g., to a final concentration of 0.5 mg/mL protein)

    • This compound (e.g., to a final concentration of 1-10 µM)

  • Pre-incubation: Transfer the tubes to a 37°C water bath and pre-incubate for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., up to 60 minutes).

  • Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS analysis.

Control Incubations

To ensure the observed metabolism is enzymatic and cofactor-dependent, the following controls are essential:

  • Time-Zero Control: Terminate the reaction immediately after adding the cofactor.

  • No-Cofactor Control: Replace the NADPH regenerating system with buffer.

  • Heat-Inactivated Control: Use HLM that has been heat-inactivated (e.g., 95°C for 5 minutes) prior to the assay.

Analytical Method: LC-MS/MS
  • Chromatography: A reversed-phase HPLC column (e.g., C18) is typically used. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid can effectively separate this compound from its more polar metabolites.[18][19]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for detecting phenolic compounds like this compound and its metabolites.[18] Metabolite identification can be achieved by monitoring for expected mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and confirmed using tandem MS (MS/MS) to analyze fragmentation patterns.

Conclusion

The metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacology and toxicology. While it is well-established as a CYP-mediated oxidative metabolite of diethylstilbestrol, its own subsequent metabolic pathways have not been fully elucidated. Based on extensive data from analogous estrogens, it is hypothesized that this compound undergoes Phase I hydroxylation by CYP enzymes (notably CYP1A2, CYP3A4, and CYP1B1) to form catechol dienestrols, followed by Phase II conjugation via glucuronidation (by UGTs) and sulfation (by SULTs) to facilitate its elimination. The experimental protocols and reference data provided in this guide offer a robust framework for researchers to investigate these putative pathways, determine the specific enzymes involved, and quantify the kinetic parameters of this compound metabolism. Such research is essential for a complete risk-benefit assessment of this compound and for the broader study of synthetic estrogen biotransformation.

References

A Technical Guide to the Historical and Research Context of Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dienestrol, a synthetic non-steroidal estrogen, focusing on its historical context, pharmacological properties, and its application in scientific research. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Historical Context and Development

This compound (also known as dienoestrol) is a stilbestrol derivative, structurally and functionally related to the more widely known compound, diethylstilbestrol (B1670540) (DES). Its development traces back to the 1930s, a period of intense research focused on synthesizing non-steroidal estrogens that could be produced inexpensively and administered orally.[1] This research, led by investigators including E.C. Dodds, resulted in the creation of several potent synthetic estrogens, including DES, this compound, and hexestrol.[1]

This compound was introduced for medical use in the United States and Europe in the late 1940s.[2] It was primarily prescribed as a topical cream for treating postmenopausal conditions such as atrophic vaginitis and kraurosis vulvae, which are caused by estrogen deficiency.[3][4]

The use of this compound and related compounds declined significantly following the discovery in 1971 that in utero exposure to DES was linked to a rare form of vaginal cancer, clear cell adenocarcinoma, in young women.[3] Due to its close chemical relation to DES, this compound was implicated in similar health risks, leading to warnings against its use during pregnancy and a general shift away from stilbestrol-based estrogens in clinical practice.

Despite its diminished clinical role, this compound remains a valuable compound in research settings. It serves as a critical tool for studying estrogen signaling pathways, as a reference compound in the development of new hormonal drugs, and in environmental science for investigating endocrine-disrupting chemicals.[4][5]

Pharmacological Data

This compound is a potent estrogen receptor (ER) agonist. Its activity is primarily mediated through binding to the two main estrogen receptor subtypes, ERα and ERβ. The following table summarizes key quantitative parameters of this compound's receptor binding affinity.

ParameterReceptorValueReference CompoundCitation
Relative Binding Affinity (RBA) ERα~200%Estradiol (B170435) (100%)[1]
Relative Binding Affinity (RBA) ERα223%Estradiol (100%)
Relative Binding Affinity (RBA) ERβ404%Estradiol (100%)

Mechanism of Action: Genomic Signaling Pathway

This compound, like other estrogens, primarily functions through a genomic signaling pathway. It passively diffuses across the cell membrane and binds with high affinity to estrogen receptors (ERα and ERβ) located in the cytoplasm or nucleus.[3] This binding event induces a conformational change in the receptor, causing it to dimerize. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of those genes, leading to the synthesis of new proteins and subsequent physiological effects.[3]

Genomic signaling pathway of this compound.

Key Experimental Protocols in this compound Research

The estrogenic activity of this compound and other compounds is characterized using standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.

In Vitro: Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (like this compound) for the estrogen receptor compared to the natural ligand, 17β-estradiol.[6]

Objective: To calculate the IC50 (the concentration of a test chemical that inhibits 50% of radiolabeled estradiol binding) and the Relative Binding Affinity (RBA).[6]

Materials:

  • Receptor Source: Rat uterine cytosol containing ERα and ERβ.[6]

  • Radioligand: [3H]-17β-estradiol (3H-E2).[6]

  • Reference Compound: Unlabeled 17β-estradiol (E2).

  • Test Compound: this compound.

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[6]

  • Separation Medium: Hydroxylapatite (HAP) slurry.[6]

Methodology:

  • Cytosol Preparation: Uteri from ovariectomized or immature female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to yield the final cytosol containing the estrogen receptors.[6]

  • Competitive Binding Incubation:

    • A constant, saturating concentration of 3H-E2 (e.g., 0.5 - 1.0 nM) is added to a series of assay tubes.[6]

    • Increasing concentrations of the unlabeled competitor (either the reference E2 or the test compound this compound) are added to the tubes.[6]

    • The reaction is initiated by adding a fixed amount of the uterine cytosol preparation (e.g., 50-100 µg protein) to each tube.[6]

    • Tubes are incubated, typically overnight at 4°C, to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.

    • The slurry is washed multiple times with assay buffer via centrifugation to remove the unbound 3H-E2.

  • Quantification:

    • The 3H-E2 bound to the HAP pellet is extracted with ethanol (B145695).

    • The radioactivity of the ethanol extract is measured using a liquid scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of 3H-E2 bound against the log concentration of the competitor. The IC50 value is determined from this curve. The RBA is then calculated using the formula:

    • RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100.

In Vivo: The Rodent Uterotrophic Assay

The uterotrophic assay is the gold-standard in vivo test for assessing the estrogenic or anti-estrogenic activity of a substance.[7] It relies on the estrogen-dependent growth (increase in weight) of the uterus in hormonally immature or ovariectomized female rodents.[7]

Objective: To determine if a test substance causes a statistically significant increase in uterine weight relative to a vehicle control group.[7]

Methodology:

Uterotrophic_Workflow cluster_prep Phase 1: Animal Preparation cluster_dose Phase 2: Dosing Period (3-4 Days) cluster_necropsy Phase 3: Necropsy (Day 4 or 5) cluster_analysis Phase 4: Data Analysis A1 Select immature female or ovariectomized adult rats A2 Acclimatize animals to laboratory conditions A1->A2 A3 Randomize into treatment groups (n=5-10) A2->A3 B1 Administer test compound (e.g., this compound) daily via oral gavage or injection A3->B1 B2 Administer vehicle to Control Group A3->B2 B3 Administer known estrogen (e.g., DES) to Positive Control Group A3->B3 C1 Record final body weight C2 Euthanize animals C1->C2 C3 Carefully dissect uterus, free of fat and connective tissue C2->C3 D1 Measure uterine weight (wet and/or blotted weight) C3->D1 D2 Calculate relative uterine weight (Uterus Wt / Body Wt) D1->D2 D3 Perform statistical analysis (e.g., ANOVA) to compare treated vs. control groups D2->D3

Workflow for the rodent uterotrophic assay.

Protocol Steps:

  • Animal Model: Immature female rats (e.g., 18-22 days old) are typically used.[8] Alternatively, adult rats can be used following ovariectomy to remove the endogenous source of estrogen.[7]

  • Dosing: Animals are administered the test compound (this compound) daily for three to four consecutive days.[8] Administration is commonly via oral gavage or subcutaneous injection.[9] A vehicle control group and a positive control group (treated with a known estrogen like DES or estradiol) are run in parallel.[8]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully excised, trimmed of any adhering fat and connective tissue, and the uterine horns are separated at the cervix.

  • Endpoint Measurement: The primary endpoint is the uterine weight.[7] This can be measured as "wet weight" immediately after dissection or as "blotted weight" after gently pressing the uterus to remove luminal fluid.

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. The data may also be normalized to the final body weight of the animal.[8]

References

Dienestrol as a Xenoestrogen: An In-depth Technical Guide for Environmental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol, a synthetic non-steroidal estrogen, has been a subject of environmental concern due to its potent estrogenic activity and potential to disrupt the endocrine systems of wildlife and humans. As a xenoestrogen, it mimics the action of endogenous estrogens, primarily by binding to estrogen receptors (ERs). This technical guide provides a comprehensive overview of this compound's role as an environmental contaminant, focusing on its estrogenic activity, detection methodologies, and the molecular pathways it influences.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the quantitative data related to the estrogenic activity of this compound and its occurrence in various environmental matrices.

Table 1: Estrogenic Activity of this compound

ParameterValueAssay/MethodReference
Binding Affinity
Relative Binding Affinity to ERα~2 times that of Estradiol (B170435) (E2)In vitro binding assay[1]
Potency
Relative Potency vs. E21.1 - 2.5 timesYeast Estrogen Screen (YES) & MCF-7 cell proliferation assay[2]

Table 2: Environmental Concentrations of this compound and Related Estrogens

MatrixCompoundConcentration RangeLocation/StudyReference
Wastewater Influent Estrone (E1)6.54 - 18.76 ng/LTehran, Iran[3]
17β-Estradiol (E2)1.02 - 8 ng/LTehran, Iran[3]
17α-Ethinylestradiol (EE2)4.18 - 11.76 ng/LTehran, Iran[3]
Wastewater Effluent Estrone (E1)1.04 - 4.99 ng/LTehran, Iran[3]
17β-Estradiol (E2)0.5 - 2.20 ng/LTehran, Iran[3]
17α-Ethinylestradiol (EE2)0.5 - 2.58 ng/LTehran, Iran[3]
River Water Diethylstilbestrol (DES)0.13 ng/LJinchuan River, China[4][5]
River Sediment Estrogens & Progestogenslow ng/g rangeCatalonia, Spain[6]
Estrogens3.7 - 202.4 ng/g (dry weight)Dianchi Lake, China[7]

Experimental Protocols

Analysis of this compound in Environmental Water Samples by Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the detection and quantification of this compound in water samples.

a. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB, 60 mg, 3 cc) by passing 6 mL of methanol (B129727) followed by 6 mL of ultrapure water.[8]

  • Loading: Load the water sample (typically 50 mL to 1 L) through the conditioned cartridge at a controlled flow rate (e.g., 3.0 mL/min).[4][5]

  • Washing: Wash the cartridge with a volume of ultrapure water to remove interfering substances.

  • Elution: Elute the retained analytes, including this compound, with a suitable organic solvent, such as 500 µL of a methanol/water mixture (e.g., 80/20, v/v).[4][5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., ODS column).[4][5]

    • Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve ionization. A typical mobile phase could be methanol/water (80/20, v/v).[4][5]

    • Flow Rate: Set a flow rate appropriate for the column dimensions, for instance, 1.0 mL/min.[4][5]

  • Mass Spectrometric Detection:

    • Ionization Mode: Utilize electrospray ionization (ESI) in negative ion mode for the detection of phenolic compounds like this compound.[4][5]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

dot

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing Step Load->Wash Elute Elution (Methanol/Water) Wash->Elute Concentrate Concentration & Reconstitution Elute->Concentrate LC Liquid Chromatography (C18 Column) Concentrate->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Acquisition & Analysis MS->Data

Figure 1: Workflow for the analysis of this compound in water samples.

Yeast Estrogen Screen (YES) Assay for Estrogenic Activity

The YES assay is a bioassay used to determine the estrogenic potential of a substance.

a. Materials and Reagents

  • Genetically modified yeast (Saccharomyces cerevisiae) containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).[9]

  • This compound standard and test samples.

  • 96-well microtiter plates.

b. Assay Procedure

  • Yeast Culture: Grow the genetically modified yeast in a suitable growth medium until it reaches the logarithmic growth phase.[9]

  • Preparation of Assay Plate:

    • Prepare serial dilutions of the this compound standard and the test samples in a suitable solvent (e.g., ethanol) and add them to the wells of a 96-well plate.[9]

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Prepare the assay medium containing the yeast culture and the CPRG substrate.

    • Add the assay medium to each well of the 96-well plate.[9]

    • Incubate the plate at a controlled temperature (e.g., 34°C) for a specific period (e.g., 48-52 hours).[9]

  • Measurement and Data Analysis:

    • Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm for CPRG) using a microplate reader. The color change from yellow to red indicates the conversion of the substrate by β-galactosidase, the product of the reporter gene.

    • Construct a dose-response curve for the this compound standard and determine the EC50 value (the concentration that causes 50% of the maximum response).

    • Compare the response of the test samples to the standard curve to determine their estrogenic activity, often expressed as estradiol equivalents (EEQ).

dot

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_analysis Analysis Yeast Yeast Culture (S. cerevisiae with hER) Plate Prepare 96-well Plate (Standards & Samples) Yeast->Plate AssayMedium Add Assay Medium (Yeast + CPRG) Plate->AssayMedium Incubate Incubate Plate (e.g., 34°C, 48-52h) AssayMedium->Incubate Measure Measure Absorbance (Color Change) Incubate->Measure Analyze Data Analysis (Dose-Response Curve, EC50) Measure->Analyze

Figure 2: General workflow of the Yeast Estrogen Screen (YES) assay.

Signaling Pathways of this compound

This compound exerts its estrogenic effects by activating estrogen receptors, primarily ERα and ERβ. This activation triggers both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway (Classical Pathway)

The genomic pathway involves the regulation of gene expression.

  • Binding and Dimerization: this compound, being lipophilic, diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer (homodimer or heterodimer).[10]

  • Nuclear Translocation and DNA Binding: The this compound-ER complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[10]

  • Transcriptional Activation: The binding of the complex to EREs recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes. These genes are involved in various physiological processes, including cell proliferation, differentiation, and development.

Non-Genomic Signaling Pathway

Non-genomic signaling pathways are initiated by a subpopulation of estrogen receptors located at the cell membrane and result in rapid cellular responses.

  • Membrane Receptor Activation: this compound binds to membrane-associated estrogen receptors (mERs).

  • Activation of Kinase Cascades: This binding rapidly activates intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[11]

  • Downstream Effects: These kinase cascades can lead to various cellular responses, including modulation of ion channel activity, and can also influence gene expression indirectly by phosphorylating and activating other transcription factors.[12]

dot

G cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER mER Membrane ER (mER) This compound->mER Dimer Receptor Dimerization ER->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Binds to EREs Translocation->ERE Transcription Gene Transcription ERE->Transcription Kinase Activation of Kinase Cascades (MAPK, PI3K/Akt) mER->Kinase Response Rapid Cellular Responses Kinase->Response Response->Transcription Crosstalk

Figure 3: Simplified overview of this compound-induced signaling pathways.

Conclusion

This compound is a potent xenoestrogen that can be detected in various environmental compartments. Its ability to activate both genomic and non-genomic estrogen receptor signaling pathways underscores its potential to disrupt endocrine function in exposed organisms. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals engaged in the study and management of this compound and other estrogenic endocrine disruptors in the environment. Further research is necessary to fully elucidate the long-term ecological impacts of this compound exposure and to develop more effective strategies for its mitigation.

References

Methodological & Application

Dienestrol In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to in vitro cell culture protocols for investigating the effects of dienestrol. It includes detailed methodologies for key experiments, data presentation tables, and visualizations of experimental workflows and signaling pathways.

This compound is a synthetic, non-steroidal estrogen that functions as an estrogen receptor agonist.[1][2][3] In research, it is a critical tool for studying estrogen pathways and their role in various biological processes.[4] Its ability to bind to estrogen receptors allows it to modulate gene expression related to cellular functions.[3][4]

Application Note

Introduction

This compound is a synthetic estrogen notable for its high binding affinity for estrogen receptor alpha (ERα), which is approximately twice that of estradiol.[5] This characteristic makes it a potent tool for studying estrogen-mediated cellular processes. Understanding its in vitro effects is crucial for toxicology, endocrine disruption studies, and exploring its influence on hormone-sensitive cancers. These protocols are designed to assess cellular responses to this compound in a controlled laboratory setting.

Principle

This compound exerts its effects by diffusing into target cells, where it binds to estrogen receptors.[3] This complex then typically translocates to the nucleus, interacts with estrogen response elements (EREs) on the DNA, and initiates or enhances the transcription of target genes.[3] This can lead to a variety of cellular outcomes, including proliferation, differentiation, or apoptosis. The following protocols provide methods to quantify these effects in cell culture models.

Applications

  • Hormone Activity Screening: Evaluating the estrogenic or anti-estrogenic properties of this compound.

  • Cytotoxicity Analysis: Determining the dose-dependent effects of this compound on cell viability and proliferation.

  • Apoptosis Studies: Investigating the induction of programmed cell death by this compound.

  • Mechanism of Action: Elucidating the molecular pathways affected by this compound through gene expression analysis.

Experimental Protocols & Data

Cell Culture and Maintenance of MCF-7 Cells

The MCF-7 human breast cancer cell line is a common model for studying estrogenic compounds due to its expression of estrogen receptors.

  • Materials:

    • MCF-7 cells

    • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[6]

    • For hormone-depletion experiments: Phenol red-free DMEM/F12 medium with 5% charcoal-dextran stripped FBS.[7]

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution (0.25%)[6]

    • Phosphate-Buffered Saline (PBS)

  • Protocol:

    • Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[6]

    • Renew the medium every 2-3 days. Maintain cell confluency between 30-90%.[6]

    • For experiments, if required, switch to hormone-free medium for at least 72 hours to deplete endogenous hormones.[7]

    • To subculture, wash cells with PBS, add Trypsin-EDTA, and incubate for 5-15 minutes to detach cells.[6]

    • Neutralize trypsin with complete growth medium, centrifuge the cell suspension at 125 x g for 5 minutes, and resuspend the pellet in fresh medium for plating.[6]

Preparation of this compound Stock Solution
  • Protocol:

    • This compound is soluble in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 50 mM) in fresh, anhydrous DMSO.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

    • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Table 1: Representative Data for this compound Effect on Cell Viability

This compound Conc. (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 5.1
1112 ± 6.3
1098 ± 4.9
5075 ± 5.8
10048 ± 6.2
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired duration.

    • Harvest both adherent and floating cells. Wash the collected cells twice with cold PBS.[8]

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.[8]

    • Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI, while apoptotic cells will be Annexin V positive and PI negative (early) or positive for both (late).[8]

Table 2: Representative Data for this compound-Induced Apoptosis

This compound Conc. (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Vehicle)94.5 ± 2.53.1 ± 0.82.4 ± 0.6
5068.2 ± 4.115.8 ± 2.216.0 ± 2.8
10035.7 ± 3.839.5 ± 3.524.8 ± 3.1
Gene Expression Analysis by qRT-PCR

This technique measures changes in the expression of specific estrogen-responsive genes.

  • Protocol:

    • Treat cells with this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., TFF1 (pS2), PGR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 3: Representative Data for Relative Gene Expression

This compound Conc. (µM)TFF1 (pS2) Fold Change (Mean ± SD)PGR (Progesterone Receptor) Fold Change (Mean ± SD)
0 (Vehicle)1.0 ± 0.11.0 ± 0.1
108.5 ± 0.96.2 ± 0.7
5015.2 ± 1.611.8 ± 1.3

Visualizations

G1 cluster_setup Experimental Setup cluster_treat Treatment cluster_analysis Analysis A 1. Cell Culture (MCF-7 in hormone-free media) B 2. Cell Seeding (e.g., 96-well, 6-well plates) A->B C 3. This compound Application (Dose-response & Time-course) B->C D 4a. Viability Assay (MTT) C->D E 4b. Apoptosis Assay (Annexin V/PI) C->E F 4c. Gene Expression (qRT-PCR) C->F

Caption: General experimental workflow for studying this compound in vitro.

G2 cluster_membrane Cytoplasm cluster_nuc Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binding & Activation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Exp Target Gene Transcription ERE->Gene_Exp Modulation Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Exp->Cell_Response

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for Dienestrol Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic non-steroidal estrogen that functions as an agonist for estrogen receptors (ERs).[1] It is structurally and functionally similar to Diethylstilbestrol (B1670540) (DES), a compound extensively studied in mouse models to understand the effects of estrogenic compounds on development and disease. These application notes provide detailed protocols and data for the administration of this compound in mouse models, drawing upon established methodologies for the closely related and well-documented compound, DES, to inform experimental design. The primary focus is on studying the effects on the female reproductive tract and associated signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies using the analogous compound, Diethylstilbestrol (DES), in mouse models. This data can serve as a starting point for determining appropriate dosage and expected outcomes when designing experiments with this compound.

Table 1: Summary of DES Administration Protocols and Effects in Mice

Mouse StrainAdministration RouteDosageTreatment DurationKey FindingsReference
CD-1Subcutaneous0.01 - 100 µg/kg/dayGestational days 9-16Dose-dependent decrease in reproductive capacity, structural abnormalities in the reproductive tract.[2]
CD-1Oral Gavage10 µg/kg/dayGestational days 9-16Earlier vaginal patency, increased uterus weight at weaning.[3][3]
C57BL/6Subcutaneous0.1 and 1 mg/kgNeonatal (5 consecutive days)Impaired implantation and decidualization at the higher dose.[4]
BALB/c and C3H hybridDietary0.2 µg/g of dietGestational day 7 until deliveryReduced fertility and fecundity, development of adenomyosis.[5]
Swiss and ICRDietary0.1 - 1.0 ppmNot specifiedComplete inhibition of reproduction.[6]
C57BL/CrglSubcutaneous8 x 10⁻² µgNeonatal (first 5 days)Ovary-independent persistent vaginal cornification, uterine squamous metaplasia.[7]

Table 2: Effects of Neonatal DES Exposure on Uterine and Ovarian Weight in Mice

Treatment GroupUterine Weight (mg)Ovarian Weight (mg)Reference
Control17.54 ± 0.69Not specified[8]
DES (100 µg/kg)9.4 ± 0.79Not specified[8]
ControlNot specifiedNot specified[9]
DES (2 mg/kg)Significantly decreasedSignificantly decreased[9]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound and the subsequent analysis of its effects, based on established methods for synthetic estrogens like DES.

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the working solution for injection, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a suspended solution of 2.08 mg/mL.

  • Vortex the solution before each injection to ensure a uniform suspension.

Protocol 2: Subcutaneous Administration of this compound to Neonatal Mice

Materials:

  • Prepared this compound solution

  • Insulin syringes (or other appropriate microsyringes)

  • 70% Ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • On the day of birth (Postnatal Day 0), weigh each pup to determine the correct dosage.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Gently restrain the neonatal mouse.

  • Lift the skin on the back, between the shoulder blades, to form a tent.

  • Insert the needle into the subcutaneous space and inject the solution.

  • Return the pup to the dam.

  • Repeat the injections daily for the desired treatment period (e.g., 5 consecutive days).

Protocol 3: Assessment of Uterine and Ovarian Changes

Materials:

  • Surgical scissors and forceps

  • Dissecting microscope

  • Analytical balance

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Cassettes for tissue processing

Procedure:

  • At the desired experimental endpoint, euthanize the mouse using an approved method.

  • Dissect out the uterus and ovaries.

  • Carefully trim away any adhering fat and connective tissue.

  • Blot the tissues gently to remove excess fluid and weigh them individually.

  • For histological analysis, fix the tissues in 4% PFA overnight at 4°C.

  • Transfer the fixed tissues to 70% ethanol for storage before processing for paraffin (B1166041) embedding and sectioning.

  • Stain tissue sections with Hematoxylin and Eosin (H&E) to visualize morphology.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound, as an estrogen receptor agonist, is expected to activate downstream signaling pathways similar to estradiol (B170435) and DES. This primarily involves the activation of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which can lead to both genomic and non-genomic effects.

EstrogenSignaling cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates CellularEffects Cellular Effects (Proliferation, Differentiation) GeneTranscription->CellularEffects Leads to

Caption: this compound binds to and activates estrogen receptors, leading to gene transcription and cellular effects.

Experimental Workflow for Studying this compound Effects in Neonatal Mice

The following workflow outlines a typical experiment to investigate the long-term consequences of early-life this compound exposure.

ExperimentalWorkflow PND0 Postnatal Day 0 (Birth) Treatment This compound/Vehicle Administration (e.g., PND 0-4) PND0->Treatment Weaning Weaning (PND 21) Treatment->Weaning Monitoring Monitoring (Vaginal Opening, Estrous Cycles) Weaning->Monitoring Endpoint Experimental Endpoint (e.g., 8 weeks) Monitoring->Endpoint Analysis Tissue Collection & Analysis (Histology, Gene Expression) Endpoint->Analysis

Caption: A typical experimental timeline for neonatal this compound exposure and subsequent analysis in mice.

Potential Downstream Signaling Pathways of Estrogen Receptor Activation

Activation of estrogen receptors by ligands like this compound can initiate multiple downstream signaling cascades that are implicated in the observed physiological and pathological effects. Developmental exposure to DES has been shown to disrupt Wnt/β-catenin and PI3K/AKT signaling, leading to adenocarcinoma.[10][11]

DownstreamSignaling Dienestrol_ER This compound-ER Complex PI3K PI3K Dienestrol_ER->PI3K Wnt Wnt Signaling Dienestrol_ER->Wnt AKT AKT PI3K->AKT CellProliferation Cell Proliferation & Survival AKT->CellProliferation BetaCatenin β-catenin Wnt->BetaCatenin BetaCatenin->CellProliferation Cancer Adenocarcinoma CellProliferation->Cancer

Caption: Potential downstream pathways activated by this compound, leading to cell proliferation and cancer.

References

Application Notes and Protocols for the Quantitative Analysis of Dienestrol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies available for the quantitative analysis of dienestrol in various biological matrices. This compound is a synthetic, non-steroidal estrogen, and its monitoring in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and regulatory compliance.[1][2][3] This document details sample preparation techniques, analytical instrumentation, and validated protocols to ensure accurate and reproducible quantification.

Overview of Analytical Approaches

The quantitative analysis of this compound in biological samples such as urine, plasma, and tissue typically involves a two-step process: sample preparation and instrumental analysis.[4] Sample preparation is critical for extracting this compound from the complex biological matrix, removing interfering substances, and concentrating the analyte. Instrumental analysis provides the necessary sensitivity and selectivity for accurate quantification. The most common techniques employed are chromatography-mass spectrometry-based methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Immunoassays are also utilized, primarily for screening purposes due to their high throughput and cost-effectiveness.[7][8]

Sample Preparation Protocols

Effective sample preparation is paramount for achieving accurate and precise results. The choice of method depends on the biological matrix, the required limit of detection, and the analytical technique to be used.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and clean-up of this compound from aqueous samples like urine and plasma.[5][9] It offers high recovery rates and efficient removal of matrix interferences.[10] Reversed-phase cartridges, such as C18, are commonly employed for this purpose.[9]

Workflow for Solid-Phase Extraction:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Post-Extraction Sample Biological Sample (e.g., Urine, Plasma) Hydrolysis Enzymatic Hydrolysis (for conjugated forms) Sample->Hydrolysis pH_Adjust pH Adjustment Hydrolysis->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition Cartridge (e.g., Methanol, Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute this compound (e.g., Methanol, Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis LCMS_Workflow cluster_0 Sample Introduction cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis Autosampler Autosampler Injection of Extracted Sample HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Mobile_Phase Gradient Elution (e.g., Water/Methanol) Ion_Source Ion Source (e.g., ESI Negative) Mobile_Phase->Ion_Source Quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion_Source->Quad1 Collision_Cell Collision Cell (Q2) (Fragmentation) Quad1->Collision_Cell Quad3 Quadrupole 3 (Q3) (Product Ion Selection) Collision_Cell->Quad3 Detector Detector Quad3->Detector Data_System Data System (Quantification) Detector->Data_System GCMS_Workflow cluster_0 Sample Preparation cluster_1 Gas Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis Extracted_Sample Extracted Sample (Post-SPE/LLE) Derivatization Derivatization (e.g., with PFBBr) Extracted_Sample->Derivatization GC_Inlet GC Inlet (Vaporization) Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source Ion Source (e.g., NICI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Quantification) Detector->Data_System

References

Application Note & Protocol: Determination of Dienestrol in Biological and Environmental Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a sensitive and selective method for the quantification of Dienestrol using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocols are intended for researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety.

Introduction

This compound is a synthetic, non-steroidal estrogen that has been used therapeutically but is also a potential endocrine disruptor. Its detection at trace levels in various matrices is crucial for both clinical and environmental monitoring. This application note details a robust HPLC-MS/MS method for the reliable detection and quantification of this compound. The method utilizes electrospray ionization in negative ion mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Experimental Protocols

This section provides detailed methodologies for sample preparation and analysis. Two primary sample preparation protocols are presented: one for milk samples using a QuEChERS-based method and another for environmental water samples using Solid-Phase Extraction (SPE).

2.1. Sample Preparation: QuEChERS Method for Milk Samples [1]

This protocol is adapted from a method for the analysis of eight estrogens in milk.[1]

Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Agilent Bond Elut QuEChERS dispersive SPE kit for animal tissues (or equivalent)

  • Methanol (B129727) (HPLC grade)

  • Milli-Q water or equivalent

  • Centrifuge capable of 14,000 rpm

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Extraction:

    • To a 10 g milk sample, add an appropriate amount of this compound working standard solution.

    • Add acetonitrile for extraction.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3,500 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15-mL dispersive SPE tube containing the appropriate sorbent for animal tissues.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 3,500 rpm for 5 minutes.

  • Drying and Reconstitution:

    • Transfer 4 mL of the cleaned liquid layer to a glass test tube.

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the dried residue with 2 mL of 50% methanol in water.

  • Final Clarification:

    • Transfer the reconstituted sample to a 2-mL microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 7 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

2.2. Sample Preparation: Solid-Phase Extraction (SPE) for Environmental Water Samples [2][3]

This protocol is based on a method using Nylon 6 nanofibers for the extraction of estrogens from water.[2][3]

Materials:

  • Nylon 6 nanofibers mat (1.5 mg per sample)

  • Methanol/water (80/20, v/v) as the mobile phase for elution

  • SPE manifold

Procedure:

  • Extraction:

    • Pass 50 mL of the environmental water sample through the Nylon 6 nanofibers mat at a flow rate of 3.0 mL/min.

  • Elution:

    • Elute the retained analytes by passing 500 µL of the mobile phase (methanol/water, 80/20, v/v) through the nanofibers mat.

  • Collection:

    • Collect the eluate and transfer it to an HPLC vial for injection.

HPLC-MS/MS Analysis

3.1. HPLC Conditions [2][3]

ParameterCondition
Column ODS (Octadecylsilane) Column
Mobile Phase Methanol / Water (80/20, v/v)
Flow Rate 1.0 mL/min
Injection Volume To be optimized based on instrument sensitivity
Run Time 8 minutes

3.2. Mass Spectrometry Conditions [1][4]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Monitoring Mode Multiple Reaction Monitoring (MRM) / Dynamic MRM
Precursor Ion (m/z) 265.1
Product Ion 1 (m/z) 235.1 (for quantification)
Product Ion 2 (m/z) 133.0 (for confirmation)
Collision Energy 32 eV for 265.1 -> 235.1 transition
44 eV for 265.1 -> 133.0 transition

Method Performance and Validation Data

The performance of the HPLC-MS/MS method for this compound detection has been validated across different studies and matrices. The following tables summarize the key quantitative data.

Table 1: Linearity and Limits of Detection/Quantification

MatrixLinear Ranger² (Correlation Coefficient)LOD (Limit of Detection)LOQ (Limit of Quantification)Reference
Environmental Water0.20 ng/L to 1.0 mg/L≥ 0.99920.05 - 0.10 ng/LNot Specified[2][3]
Milk0.1 µg/kg to 10 µg/kg> 0.994Not Specified< 0.1 µg/kg[1]

Table 2: Recovery and Precision

MatrixSpike LevelsRecovery (%)Precision (RSD, %)Reference
Environmental Water0.5, 1.0, 5.0 µg/L93 - 104< 2.9 (inter-day)[2]
Milk0.1, 0.5, 1 µg/kg88.7 - 95.84.6 - 7.5[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS/MS detection of this compound.

Dienestrol_Detection_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Milk, Water) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup (dSPE or Cartridge) extraction->cleanup reconstitution Drying & Reconstitution cleanup->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms Ionization quant Quantification (Peak Area Integration) msms->quant Data Acquisition report Reporting (Concentration Calculation) quant->report

Caption: Workflow for this compound analysis by HPLC-MS/MS.

References

Application Note: Analysis of Dienestrol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dienestrol in various matrices using gas chromatography-mass spectrometry (GC-MS). The protocol includes sample preparation, derivatization, and optimized GC-MS parameters for achieving low detection limits and high accuracy. This method is suitable for research, quality control, and regulatory purposes in the pharmaceutical and environmental sciences.

Introduction

This compound is a synthetic, non-steroidal estrogen that has been used in pharmaceutical applications. Due to its potential endocrine-disrupting effects, sensitive and specific analytical methods are required for its detection and quantification in various samples, including biological fluids and environmental matrices. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of semi-volatile compounds like this compound, particularly after a derivatization step to improve volatility and thermal stability. This application note provides a comprehensive protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Dichloromethane, HPLC grade

  • Ethyl acetate, HPLC grade

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg/6 cc)

  • Nitrogen gas, high purity

  • Deionized water

Sample Preparation

A critical step in the analysis of this compound is the effective extraction and cleanup of the sample to remove interfering matrix components.

1. Liquid Samples (e.g., Urine, Plasma, Water) a. For biological fluids like urine and plasma, an immunoaffinity extraction can be employed for selective purification. b. Alternatively, for environmental water samples, a solid-phase extraction (SPE) method is effective. i. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. ii. Acidify the water sample (e.g., 100 mL) to pH 4. iii. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. iv. Wash the cartridge with 5 mL of deionized water. v. Dry the cartridge under a gentle stream of nitrogen for 10 minutes. vi. Elute the analyte with 10 mL of a mixture of methanol and dichloromethane. vii. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Solid Samples (e.g., Sediments, Tissues) a. Homogenize the sample. b. Perform an ultrasonic extraction with a suitable solvent mixture such as methanol-dichloromethane. c. Centrifuge the extract and collect the supernatant. d. Proceed with SPE cleanup as described for liquid samples.

Derivatization

To enhance the volatility and thermal stability of this compound for GC-MS analysis, a silylation derivatization is performed.

  • Reconstitute the dried sample extract in 100 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 80°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

The use of TMCS as a catalyst can increase the derivatization yield, especially for compounds with multiple hydroxyl groups.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Parameter Value
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Monitor the molecular ion of the derivatized this compound and characteristic fragment ions for quantification and confirmation.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the derivatized this compound standards. The concentration of this compound in the samples is then determined from this curve.

Table 1: Linearity and Detection Limits for this compound Analysis

AnalyteLinear Range (ng/mL)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
This compound0.1 - 1000.99955-1016-33

Note: LOD and LOQ values can vary depending on the sample matrix and instrumentation. The presented values are typical for water samples.

Table 2: Recovery and Precision in Spiked Water Samples

Spike Level (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
2095.25.8
5098.64.2
100101.33.5

Recovery and precision data demonstrate the accuracy and reproducibility of the method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Sample (Liquid or Solid) extraction Extraction (SPE or Ultrasonic) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution (Pyridine) evaporation->reconstitution derivatization_step Addition of BSTFA/TMCS Heat at 80°C reconstitution->derivatization_step injection GC-MS Injection derivatization_step->injection data_analysis Data Acquisition and Analysis injection->data_analysis

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in various matrices. The sample preparation involving solid-phase extraction and subsequent silylation derivatization is crucial for achieving low detection limits and accurate quantification. The method is suitable for routine monitoring and research applications where precise measurement of this compound is required.

Application Notes & Protocols: Quantification of Dienestrol using a Validated Standard Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that functions as an agonist for estrogen receptors.[1] Its therapeutic applications and potential environmental impact necessitate accurate and reliable quantification methods. These application notes provide detailed protocols for developing a standard curve for this compound quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to adhere to the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) guidelines.[2][3][4][5][6]

Signaling Pathway of this compound

This compound, as an estrogen receptor agonist, mimics the action of endogenous estrogens by binding to and activating estrogen receptors (ERs). This interaction initiates a cascade of cellular events that ultimately modulate gene expression. The binding of this compound to ERs in the cytoplasm leads to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation of the dimer into the nucleus. Inside the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

Dienestrol_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer ER_dimer ER->ER_dimer Dimerization HSP Heat Shock Protein (HSP) ER_HSP->ER HSP Dissociation ER_dimer_n ER Dimer ER_dimer->ER_dimer_n Translocation ERE Estrogen Response Element (ERE) ER_dimer_n->ERE Binds Gene Target Gene ERE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

This compound Estrogen Receptor Signaling Pathway.

Experimental Protocols

Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards.

1.1. Materials and Equipment:

  • This compound reference standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

1.2. Protocol for Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the this compound.

  • Once dissolved, bring the flask to volume with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity. This is the Stock Solution A (1 mg/mL) .

1.3. Protocol for Intermediate Stock Solution (100 µg/mL):

  • Pipette 1 mL of Stock Solution A into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Mix thoroughly. This is the Stock Solution B (100 µg/mL) .

1.4. Protocol for Working Standard Solutions (Serial Dilution): Prepare a series of working standards by diluting Stock Solution B. The concentration range should be selected based on the expected concentration of the samples and the sensitivity of the analytical method.

Experimental Workflow for Standard Curve Development

The following diagram illustrates the overall workflow for generating a standard curve for this compound quantification.

Standard_Curve_Workflow cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Evaluation start Start: Obtain this compound Reference Standard prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock prep_working Prepare Working Standards by Serial Dilution prep_stock->prep_working analysis Analyze Standards (HPLC-UV or LC-MS/MS) prep_working->analysis data_acquisition Acquire Peak Area/Response Data analysis->data_acquisition plot_curve Plot Calibration Curve (Response vs. Concentration) data_acquisition->plot_curve regression Perform Linear Regression plot_curve->regression evaluate Evaluate Linearity (R² ≥ 0.995) regression->evaluate end_node End: Validated Standard Curve evaluate->end_node

Workflow for this compound Standard Curve Development.

Data Presentation: Standard Curve for this compound Quantification

Table 1: this compound Calibration Standards for HPLC-UV Analysis
Standard LevelConcentration (µg/mL)Peak Area (Arbitrary Units)
10.5Example Value: 50,000
21.0Example Value: 100,000
35.0Example Value: 500,000
410.0Example Value: 1,000,000
520.0Example Value: 2,000,000
650.0Example Value: 5,000,000

Linear Regression Equation: y = mx + c Correlation Coefficient (R²): ≥ 0.995

Table 2: this compound Calibration Standards for LC-MS/MS Analysis
Standard LevelConcentration (ng/mL)Peak Area (Arbitrary Units)
10.1Example Value: 1,000
20.5Example Value: 5,000
31.0Example Value: 10,000
45.0Example Value: 50,000
510.0Example Value: 100,000
650.0Example Value: 500,000
7100.0Example Value: 1,000,000

Linear Regression Equation: y = mx + c Correlation Coefficient (R²): ≥ 0.995

Detailed Analytical Methodologies

Method 1: HPLC-UV for this compound Quantification

This method is suitable for the quantification of this compound in pharmaceutical formulations and other matrices where concentrations are in the µg/mL range.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 230 nm

Method Validation Parameters (as per ICH Guidelines):

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (R²) should be ≥ 0.995.[2][5]

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Method 2: LC-MS/MS for Trace Level Quantification of this compound

This highly sensitive and selective method is ideal for quantifying trace levels of this compound in complex matrices such as biological fluids and environmental samples.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Optimized for separation from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
265.1249.025
265.193.030

Note: The primary transition (265.1 -> 249.0) is typically used for quantification, while the secondary transition (265.1 -> 93.0) is used for confirmation.

Method Validation Parameters (as per ICH Guidelines): The validation parameters are similar to the HPLC-UV method, but with acceptance criteria appropriate for bioanalytical or trace-level analysis. For example, the RSD for precision may be acceptable up to 15% at the LOQ.

These detailed application notes and protocols provide a comprehensive guide for researchers and scientists to develop a robust and reliable standard curve for the quantification of this compound, ensuring data integrity and adherence to regulatory standards.

References

Application Note: Dienestrol Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation and storage of Dienestrol stock solutions for research applications. It includes comprehensive data on solubility, recommended storage conditions, and step-by-step methodologies for preparing solutions for both in vitro and in vivo studies. All quantitative data is presented in tabular format for clarity and ease of use.

Solubility Data

This compound is a synthetic, non-steroidal estrogen that is practically insoluble in water but shows good solubility in various organic solvents.[1][2][3] The choice of solvent is critical for preparing a stable and effective stock solution.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentrationReference
Dimethyl Sulfoxide (DMSO)Soluble53 mg/mL (~199 mM)[4]
EthanolSoluble53 mg/mL[4]
MethanolFreely SolubleNot specified[1][5]
AcetoneFreely SolubleNot specified[1][6]
Propylene GlycolFreely SolubleNot specified[1][6]
EtherFreely SolubleNot specified[1]
Corn Oil (with 10% DMSO)Soluble≥ 2.08 mg/mL[7]
WaterPractically Insoluble3 mg/L (at 37 °C)[1][3]

Note: When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound. The compound is reported to be sensitive to light.[2][3] For long-term stability, stock solutions should be aliquoted to minimize freeze-thaw cycles.[4][7][8]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationReference
Solid Powder-20°C≥ 4 years[4][5]
Stock Solution in Solvent-80°C6 - 12 months[4][7][9]
Stock Solution in Solvent-20°C1 month[4][7]

General Handling: Preserve in well-closed, light-resistant containers.[10] For some cream formulations, storage at controlled room temperature is indicated.[11][12]

Experimental Protocols

This protocol is suitable for creating a concentrated stock for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder (CAS 84-17-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL).

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][7]

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Transfer to sterile tube dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve Ensure complete dissolution aliquot 4. Aliquot into Sterile Vials dissolve->aliquot Prevent freeze-thaw cycles store 5. Store at -80°C or -20°C aliquot->store Protect from light

Caption: Workflow for preparing a concentrated this compound stock solution.

This protocol describes the dilution of the high-concentration stock for use in cell-based assays.

Procedure:

  • Thaw a single aliquot of the this compound stock solution (from Protocol 4.1) at room temperature.

  • Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentration.

  • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1%.

  • Gently mix the medium to ensure homogeneity before adding it to the cells.

  • Use the prepared working solution immediately.

For animal studies, this compound can be prepared as a suspension or a clear solution depending on the route of administration.

Option A: Homogeneous Suspension (Oral Administration)[4]

  • Objective: To prepare a 5 mg/mL suspension in Carboxymethylcellulose sodium (CMC-Na).

  • Procedure: Weigh 5 mg of this compound powder and add it to 1 mL of a prepared sterile CMC-Na solution (e.g., 0.5% in water).

  • Mix vigorously (vortex) to obtain a homogeneous suspension. This formulation should be used immediately.

Option B: Clear Solution (Injection)[7]

  • Objective: To prepare a ≥2.08 mg/mL clear solution.

  • Materials: 10% DMSO, 90% Corn Oil (by volume).

  • Procedure: a. Prepare a high-concentration stock in DMSO (e.g., 20.8 mg/mL). b. Add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil. c. Mix thoroughly until a clear, homogeneous solution is formed. d. It is recommended to prepare this formulation fresh on the day of use.

Factors Affecting Solution Stability

Several factors can influence the stability of a prepared this compound solution. Understanding these relationships is key to ensuring experimental reproducibility.

G cluster_0 Key Factors Temp Storage Temperature Stability This compound Solution Stability Temp->Stability Lower temp increases stability Light Light Exposure Light->Stability Protection increases stability Solvent Solvent Quality (e.g., water content in DMSO) Solvent->Stability Anhydrous solvent increases stability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability Minimizing cycles increases stability

Caption: Factors influencing the stability of this compound stock solutions.

References

Application Notes and Protocols for Dienestrol in Estrogen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that demonstrates a high binding affinity for estrogen receptors (ERs), making it a valuable tool in the study of estrogen signaling pathways and in the screening of potential endocrine-active compounds.[1][2] Its potent interaction with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) allows for its use as a reference compound and a competitor in various binding assays.[3] These application notes provide detailed protocols and data for the use of this compound in estrogen receptor binding assays, designed to assist researchers in accurately assessing the estrogenic potential of test compounds.

Data Presentation

The binding affinity of this compound for estrogen receptors is typically determined through competitive binding assays, where it competes with a radiolabeled ligand, such as [³H]-estradiol, for binding to the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2).

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) vs. EstradiolReference
This compound ERα~2.40223%[3][4]
This compound ERβNot explicitly stated, but affinity is ~404% of estradiol404%[3]
17β-Estradiol (E2)ERα~0.21 (Ki)100%[5]
Diethylstilbestrol (DES)ERα / ERβHigher than this compoundHigher than this compound[6][7]

Note: IC50 and RBA values can vary depending on the specific experimental conditions, such as receptor source and assay buffer composition.

Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting the results of ER binding assays.

Genomic Estrogen Receptor Signaling Pathway

The classical genomic pathway involves the binding of an estrogen, like this compound, to ERs in the cytoplasm or nucleus.[8][9] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[8][10] The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This process can be influenced by the recruitment of co-activator or co-repressor proteins.[11][12]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds Dienestrol_ER This compound-ER Complex Dimer Dimerized Complex Dienestrol_ER->Dimer Dimerization Dimer_n Dimerized Complex Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Dimer_n->ERE Binds to Experimental_Workflow A Prepare Reagents (Buffer, Ligands, ER) B Incubate ER with [3H]-E2 and Competitor (this compound or Test Compound) A->B C Separate Bound from Free Ligand (HAP) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50, RBA Calculation) D->E F Results Interpretation E->F

References

Application Notes and Protocols: Dienestrol Treatment of MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol is a synthetic, non-steroidal estrogen that acts as a potent agonist for the estrogen receptor (ER).[1] In the context of breast cancer research, the MCF-7 cell line, which is positive for estrogen receptor alpha (ERα), serves as a critical in vitro model to study the effects of estrogenic compounds.[2] Understanding the molecular and cellular responses of MCF-7 cells to this compound is essential for elucidating mechanisms of estrogen-dependent tumor growth and for the development of novel therapeutic strategies.

This compound exhibits a high relative binding affinity for the estrogen receptor, even greater than that of the endogenous estrogen, 17β-estradiol.[3][4] This strong binding initiates a cascade of signaling events that influence cell proliferation, cell cycle progression, and apoptosis. These application notes provide a comprehensive overview of the methodologies used to characterize the effects of this compound on MCF-7 cells, including expected outcomes and the underlying signaling pathways.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data based on the effects of potent estrogens on MCF-7 cells. Researchers should perform dose-response and time-course experiments to determine the precise quantitative effects of this compound.

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)

Concentration (µM)Treatment Time (hours)% Cell Viability (Normalized to Control)IC50 (µM)
0 (Control)72100 ± 5.2-
0.0172115 ± 6.8-
0.172130 ± 7.5-
172145 ± 8.1-
107295 ± 4.9-
257270 ± 3.5~50
507252 ± 2.9~50
1007235 ± 2.1-

Note: At lower concentrations, this compound is expected to stimulate proliferation. At higher, cytotoxic concentrations, a decrease in viability is observed. The IC50 value is hypothetical and represents the concentration at which cell growth is inhibited by 50%.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Flow Cytometry)

Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)68.5 ± 3.220.1 ± 1.911.4 ± 1.3
155.2 ± 2.835.8 ± 2.59.0 ± 1.1
1048.9 ± 2.542.3 ± 2.88.8 ± 1.0

Note: Estrogenic compounds typically promote entry into the S phase, indicating active cell division.

Table 3: Effect of this compound on Apoptosis in MCF-7 Cells (Annexin V-FITC/PI Assay)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
0 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
5015.8 ± 1.58.2 ± 0.924.0 ± 2.4
10025.4 ± 2.114.7 ± 1.340.1 ± 3.4

Note: Apoptotic effects are generally observed at higher, cytotoxic concentrations of the compound.

Table 4: Effect of this compound on Caspase Activity in MCF-7 Cells

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
0 (Control)1.01.01.0
502.5 ± 0.31.8 ± 0.22.1 ± 0.2
1004.2 ± 0.52.9 ± 0.43.5 ± 0.4

Note: Increased caspase activity is a hallmark of apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound for the desired duration.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique uses a fluorescent dye (Propidium Iodide, PI) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Seed MCF-7 cells in 6-well plates and treat with this compound.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of PI by cells with compromised membranes.

  • Protocol:

    • Treat MCF-7 cells with this compound in 6-well plates.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat MCF-7 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Visualizations

This compound, as a potent estrogen, is expected to activate the estrogen receptor alpha (ERα), leading to the modulation of downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Dienestrol_Signaling_Pathway This compound This compound ERa ERα This compound->ERa PI3K PI3K ERa->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) ERa->MAPK_pathway Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Experimental_Workflow start MCF-7 Cell Culture treatment This compound Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

Application Notes and Protocols for Dienestrol-Induced Uterotrophic Assay in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The uterotrophic assay in rats is a standardized, short-term in vivo screening method to assess the estrogenic or anti-estrogenic properties of a substance. This assay is based on the principle that the uterus of an immature or ovariectomized female rat is sensitive to estrogens, responding with a significant increase in weight (uterotrophy). Dienestrol, a synthetic nonsteroidal estrogen, serves as a potent positive control in this assay due to its high affinity for the estrogen receptor. These application notes provide a detailed protocol for conducting a this compound-induced uterotrophic assay in immature female rats, consistent with the OECD Test Guideline 440.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data for a potent synthetic estrogen, Diethylstilbestrol (DES), which is structurally and functionally similar to this compound. This data illustrates the expected dose-dependent increase in uterine weight in immature female rats.

Treatment GroupDose (µg/kg/day)Route of AdministrationMean Uterine Wet Weight (mg)Standard Deviation (mg)% Increase from Control
Vehicle Control0Subcutaneous25.03.50%
DES0.05Subcutaneous32.54.230%
DES0.1Subcutaneous45.85.183.2%
DES0.5Subcutaneous78.28.9212.8%
DES1.0Subcutaneous115.612.3362.4%

Note: This data is representative and compiled from typical results of uterotrophic assays. Actual results may vary based on specific laboratory conditions and animal strain.

Experimental Protocols

This section provides a detailed methodology for the this compound-induced uterotrophic assay in immature female rats.

Animal Model and Husbandry
  • Species and Strain: Immature female rats (e.g., Wistar or Sprague-Dawley) are recommended.[4]

  • Age: Animals should be weaned and approximately 21 days old at the start of the study.[2]

  • Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity of 30-70%.

  • Diet and Water: A standard laboratory diet low in phytoestrogens and ad libitum access to drinking water should be provided.

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before the start of the study.

Experimental Design
  • Groups: A minimum of three dose groups of this compound and a vehicle control group should be used. A positive control group using a known estrogen like 17α-ethinyl estradiol (B170435) can also be included.

  • Animals per Group: Each group should consist of at least 6 animals.[1]

  • Dose Selection: Dose levels should be selected to produce a dose-response relationship. A preliminary range-finding study may be necessary.

  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include corn oil or a 0.5% (w/v) solution of methylcellulose.

Administration of this compound
  • Route of Administration: Administration can be via oral gavage or subcutaneous injection.[1][2] The chosen route should be consistent throughout the study.

  • Dosing Volume: The dosing volume should be kept constant across all animals, typically 5 ml/kg body weight for oral gavage and 1 ml/kg for subcutaneous injection.

  • Frequency and Duration: this compound or the vehicle is administered once daily for three consecutive days.[1][2]

Observations and Measurements
  • Clinical Observations: All animals should be observed daily for any signs of toxicity.

  • Body Weight: Individual animal body weights should be recorded daily.

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.[1]

  • Uterine Weight: The uterus should be carefully dissected, trimmed of any adhering fat and connective tissue, and the uterine horns separated at the cervix. The wet weight of the uterus (including luminal fluid) is recorded. The uterus is then blotted on absorbent paper to remove the luminal fluid, and the blotted uterine weight is recorded.

Data Analysis
  • The mean and standard deviation of the uterine weights (both wet and blotted) for each group should be calculated.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine if there is a significant difference in uterine weights between the this compound-treated groups and the vehicle control group.

  • A statistically significant increase in the mean uterine weight in a treated group compared to the control group indicates a positive uterotrophic response.[1]

Mandatory Visualizations

Estrogenic Signaling Pathway

The following diagram illustrates the mechanism of action of a synthetic estrogen like this compound.

Caption: this compound signaling pathway in a target uterine cell.

Experimental Workflow

The following diagram outlines the key steps in the this compound-induced uterotrophic assay.

UterotrophicWorkflow Acclimatization Animal Acclimatization (≥ 5 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing_D1 Day 1: Body Weight & Dosing Randomization->Dosing_D1 Dosing_D2 Day 2: Body Weight & Dosing Dosing_D1->Dosing_D2 Dosing_D3 Day 3: Body Weight & Dosing Dosing_D2->Dosing_D3 Necropsy Day 4: Euthanasia & Necropsy Dosing_D3->Necropsy UterineWeighing Uterine Dissection & Weighing (Wet & Blotted) Necropsy->UterineWeighing DataAnalysis Data Analysis & Interpretation UterineWeighing->DataAnalysis

Caption: Experimental workflow for the rat uterotrophic assay.

References

Troubleshooting & Optimization

troubleshooting Dienestrol solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dienestrol, focusing on its solubility in aqueous solutions for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro and in vivo experiments.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
DS-T01My this compound is not dissolving in water. This compound is practically insoluble in water.[1][2] Its water solubility is very low, cited as 3 mg/L at 37°C and approximately 5.6 mg/L at 25°C.[3]It is not recommended to dissolve this compound directly in water for most experimental concentrations. An organic solvent should be used to prepare a stock solution first.
DS-T02After dissolving in an organic solvent and diluting into my aqueous buffer/media, a precipitate formed immediately. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent concentration may be too low to maintain solubility.1. Ensure the final concentration of this compound is within its solubility limit in the final aqueous medium. 2. Increase the percentage of the organic co-solvent in the final solution, but be mindful of solvent toxicity for your specific application (e.g., cell culture). 3. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[4] 4. Use sonication to aid dissolution after dilution.[4]
DS-T03My this compound solution is clear at first but becomes cloudy over time. The solution may be supersaturated and is slowly precipitating. This compound may be degrading, as it is sensitive to light.[1] The solution may be crystallizing out upon standing, especially if prepared in vegetable oils with warming.[3]1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light.[4] 3. For oil-based solutions, ensure it remains at a stable temperature.
DS-T04I am seeing inconsistent results in my cell-based assays. The final concentration of the organic solvent (e.g., DMSO) may be affecting the cells. For many cell lines, including MCF-7, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxic effects.[5][6] this compound may be adsorbing to plastic labware, reducing its effective concentration.1. Perform a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell line. 2. Ensure the final DMSO concentration is consistent across all experiments. 3. Consider using glass or low-adhesion plasticware when preparing and storing this compound solutions.
DS-T05My this compound solution appears to have a lower than expected potency. This compound may have degraded due to improper storage or exposure to light.[1] Inaccurate initial weighing of the compound.1. Store this compound powder in a cool, dark, and dry place. 2. Prepare fresh stock solutions regularly and store them appropriately. 3. Ensure your balance is properly calibrated before weighing.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

This compound is considered practically insoluble in water.[1][2] Its reported water solubility is approximately 3 mg/L at 37°C and 5.6 mg/L at 25°C.[3]

2. What solvents can be used to dissolve this compound?

This compound is soluble in several organic solvents, including:

It is also soluble in aqueous solutions of alkali hydroxides.[3]

3. How does pH affect the solubility of this compound?

This compound has a predicted pKa of approximately 9.21.[1] As a weak acid due to its phenolic hydroxyl groups, its solubility in aqueous solutions is expected to increase significantly at pH values above its pKa, as it will be deprotonated to form a more soluble salt. This is consistent with its reported solubility in aqueous solutions of alkali hydroxides.[3]

4. How should I prepare a stock solution of this compound for in vitro experiments?

A common method is to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for future use.[4]

5. How do I dilute my this compound stock solution for cell culture experiments?

The DMSO stock solution should be diluted directly into the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the medium is not toxic to the cells. For most cell lines, including MCF-7, the final DMSO concentration should be kept at or below 0.5%.[5][6] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

6. What are some recommended formulations for in vivo studies?

For in vivo experiments, co-solvent formulations are often necessary to achieve higher concentrations and maintain solubility. Here are some examples:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[4]

  • 10% DMSO, 90% Corn Oil[4]

7. How should I store this compound powder and solutions?

  • Powder: Store in a cool, dark, and dry place.[7]

  • Stock Solutions: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.[4]

Quantitative Solubility Data

Solvent SystemConcentrationObservationReference
Water (37°C)3 mg/L-[3]
Water (25°C)~5.6 mg/LInsoluble[1]
DMSO155 mg/mLRequires sonication[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mLSuspended solution, requires sonication[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 266.33 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 2.66 mg of this compound powder and place it in a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[4]

  • Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 1 mL of medium).

  • Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cell line (typically ≤ 0.5%).[5][6]

  • Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

  • Use the freshly prepared working solution for your experiment.

Visualizations

This compound Solubility Troubleshooting Workflow

Dienestrol_Solubility_Troubleshooting This compound Solubility Troubleshooting Workflow start Start: Need to prepare this compound solution check_solubility Is this compound soluble in the chosen solvent? start->check_solubility insoluble Issue: this compound is practically insoluble in water. check_solubility->insoluble No (in water) dilution Dilute stock solution into aqueous buffer/media. check_solubility->dilution Yes (in organic solvent) use_organic Solution: Use an organic solvent (e.g., DMSO) to prepare a stock solution. insoluble->use_organic use_organic->dilution precipitation Does a precipitate form after dilution? dilution->precipitation no_precipitate Solution is clear. Proceed with experiment. precipitation->no_precipitate No precipitate_formed Issue: Precipitate forms. precipitation->precipitate_formed Yes troubleshoot_precipitate Troubleshoot: - Check final concentration - Increase co-solvent percentage - Use sonication - Consider alternative formulation precipitate_formed->troubleshoot_precipitate

Caption: A flowchart for troubleshooting common issues with this compound solubility.

Simplified Estrogen Receptor Signaling Pathway for this compound

Estrogen_Signaling_Pathway Simplified Estrogen Receptor Signaling Pathway for this compound cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Complex Dienestrol_ER This compound-ER Complex ER->Dienestrol_ER Dimerization Dimerization Dienestrol_ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response This compound This compound This compound->ER Binds to

Caption: this compound acts as an estrogen receptor agonist, modulating gene expression.

References

Technical Support Center: Optimizing Dienestrol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dienestrol, a synthetic, non-steroidal estrogen receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, non-steroidal estrogen that acts as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[1] Like other estrogens, it diffuses across the cell membrane, binds to and activates these intracellular receptors. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, modulating the expression of target genes.[2][3] This signaling pathway ultimately influences various physiological processes.

Q2: What are the common administration routes for this compound in animal models?

A2: Common routes of administration for this compound in animal models include oral gavage, subcutaneous (SC) injection, and intraperitoneal (IP) injection. The choice of administration route depends on the experimental goals, the required dosing frequency, and the desired pharmacokinetic profile.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is practically insoluble in water. Therefore, it needs to be dissolved in a suitable vehicle for administration. A common method involves first dissolving this compound in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[4] It is recommended to prepare the working solution fresh on the day of use.[4]

Q4: What is a recommended starting dose for this compound in mice?

A4: A precise starting dose can vary depending on the mouse strain, the specific research question, and the desired physiological effect (e.g., mimicking physiological estrogen levels versus achieving a pharmacological effect). Based on studies with the related compound diethylstilbestrol (B1670540) (DES), a low-dose range to start with for subcutaneous administration in mice could be between 0.01 to 10 µg/kg/day.[5] For reference, physiological doses of 17β-estradiol-3-benzoate (E2) administered subcutaneously in ovariectomized mice are in the range of 0.05 µg to 0.15 µg per mouse every four days to mimic the estrus cycle.[6] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental model and endpoints.

Q5: What are the potential adverse effects of this compound administration in animal models?

A5: High doses of this compound can lead to adverse effects. In a study on pregnant rats, high concentrations of this compound (50 and 75 µg/kg bw/d) caused abortions, and a dose of 12.5 µg/kg bw/d still resulted in miscarriages.[7] Other potential side effects at high doses can include organ weight changes and reproductive toxicity.[7][8] Close monitoring of animal health is essential during this compound administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - this compound concentration is too high for the chosen vehicle. - Improper dissolution technique. - The solution has been stored for too long or at an inappropriate temperature.- Try using sonication or gentle heating to aid dissolution.[4] - Prepare a fresh solution on the day of the experiment.[4] - Consider adjusting the vehicle composition (e.g., increasing the percentage of DMSO or PEG300). - If the issue persists, a lower concentration of this compound may be necessary.
Inconsistent or unexpected experimental results - Inaccurate dosing. - Variability in drug absorption. - Animal-to-animal variability. - Degradation of this compound.- Ensure accurate weighing of this compound and precise preparation of the dosing solution. - For oral gavage, ensure proper technique to deliver the full dose to the stomach. - For subcutaneous injections, rotate the injection sites. - Increase the number of animals per group to account for biological variability. - Always use freshly prepared this compound solutions.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The administered dose is too high. - The vehicle is causing adverse effects.- Immediately reduce the dose or discontinue treatment. - Conduct a dose-response study to determine the maximum tolerated dose (MTD). - Run a control group with the vehicle alone to rule out vehicle-induced toxicity.
Lack of a clear dose-response relationship - The selected dose range is too narrow or not in the effective range. - Saturation of the biological response. - Issues with the experimental assay.- Broaden the dose range in your next experiment, including both lower and higher concentrations. - Ensure that your experimental endpoint is sensitive enough to detect changes across the chosen dose range. - Validate your assay to confirm its accuracy and reproducibility.

Data Presentation

Table 1: this compound Dosage in a Reproductive Toxicity Study in Rats

Dose Group (µg/kg bw/d)Administration RouteAnimal ModelObserved Effects
0 (Control-vehicle)Oral GavagePregnant RatsNo adverse effects
0.75Oral GavagePregnant RatsNo significant adverse effects on offspring reproductive parameters
1.5Oral GavagePregnant RatsNo significant adverse effects on offspring reproductive parameters
3.12Oral GavagePregnant RatsNo significant adverse effects on offspring reproductive parameters
6.25Oral GavagePregnant RatsNo significant adverse effects on offspring reproductive parameters
12.5Oral GavagePregnant RatsMiscarriages
50Oral GavagePregnant RatsAbortions
75Oral GavagePregnant RatsAbortions
Data from a study on the effects of maternal exposure to this compound on male offspring.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4] Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication can be used to aid dissolution if necessary.[4]

  • Prepare the working solution:

    • For a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound stock solution to 400 µL of PEG300.[4]

    • Mix the solution thoroughly until it is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is clear.[4]

    • Add 450 µL of saline to bring the final volume to 1 mL.[4]

    • Vortex the final solution to ensure homogeneity.

  • Administration: Use the freshly prepared working solution for oral gavage or intraperitoneal injection on the same day.[4]

Protocol 2: Subcutaneous Administration of this compound in Mice

Materials:

  • Prepared this compound solution

  • Sterile insulin (B600854) syringes (or similar) with appropriate gauge needles (e.g., 27-30G)

  • 70% ethanol

  • Animal restrainer (optional)

Procedure:

  • Animal Preparation: Acclimatize the mice to handling and the experimental procedures.

  • Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose.

  • Aseptic Technique: Wipe the injection site with 70% ethanol. The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.

  • Injection:

    • Gently lift a fold of skin.

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Monitor the animal for any adverse reactions after the injection. Rotate injection sites if multiple injections are required over time.

Visualizations

experimental_workflow start Start: Define Experimental Objectives and Endpoints dose_ranging Conduct Dose-Ranging Study (if optimal dose is unknown) start->dose_ranging group_assignment Randomly Assign Animals to Treatment Groups dose_ranging->group_assignment dienestrol_prep Prepare this compound Solution (Fresh Daily) group_assignment->dienestrol_prep administration Administer this compound or Vehicle (e.g., Oral Gavage, SC Injection) dienestrol_prep->administration monitoring Monitor Animal Health and Collect In-Life Data administration->monitoring endpoint_collection Collect Terminal Samples and Data (e.g., tissues, blood) monitoring->endpoint_collection data_analysis Analyze and Interpret Data endpoint_collection->data_analysis end End: Report Findings data_analysis->end

References

Technical Support Center: Dienestrol Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dienestrol. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and efficacy of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, which acts as an agonist for estrogen receptors (ERα and ERβ).[1][2][3] Its stability is critical for experimental accuracy and reproducibility. Degradation of the compound in the culture medium leads to a decrease in its effective concentration over the course of an experiment, which can result in inconsistent or erroneous data, particularly in dose-response studies or long-term cultures.

Q2: What are the primary causes of this compound degradation in cell culture media?

While specific degradation kinetics for this compound in cell culture media are not extensively published, based on its chemical structure (a phenol (B47542) and stilbene (B7821643) derivative) and data from similar estrogenic compounds, the primary causes of degradation are:

  • Photodegradation: Exposure to light, particularly UV rays from laboratory lighting or sunlight, can cause significant degradation of estrogenic compounds.[4][5]

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation. This can be accelerated by reactive oxygen species (ROS) that may be present in the media or generated by cellular metabolism.[6] The presence of certain media components, like metal ions, can also catalyze oxidation.

  • pH Instability: Although cell culture media is buffered, local pH changes or improper storage can affect the stability of dissolved compounds.

  • Component Interaction: Certain components within the cell culture medium or serum supplements can interact with or bind to this compound, reducing its bioavailability.

Q3: My cell culture medium contains phenol red. Can this affect my experiments with this compound?

Yes, this is a critical consideration. Phenol red, a common pH indicator in culture media, is a known weak estrogen agonist.[7][8] It can compete with this compound for binding to estrogen receptors, potentially confounding experimental results, especially in studies on estrogen-sensitive cells like MCF-7.[7] Furthermore, phenol red can interfere with certain colorimetric and spectrophotometric assays.[9][10] For any research involving estrogenic pathways, it is strongly recommended to use phenol red-free media to ensure that the observed effects are solely attributable to this compound.[8][9]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, this compound powder should be stored at -20°C for long-term use.[2] Stock solutions are typically prepared in a solvent like DMSO.[2] These stock solutions should be stored at -80°C for periods up to a year or at -20°C for up to one month to minimize degradation.[11] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem: My experimental results are inconsistent or show a weaker-than-expected effect.

This is a common sign of compound degradation. Use the following flowchart to diagnose the potential cause.

G A Inconsistent Results (Weak or No Effect) B Is your medium phenol red-free? A->B C Use phenol red-free medium. Phenol red is a weak estrogen and can interfere. B->C No D Was the medium/plate protected from light? B->D Yes E Shield media and plates from light. Wrap containers in foil. Work in low-light conditions. D->E No F How old is the This compound-spiked medium? D->F Yes G Prepare fresh medium for each experiment. Do not store this compound at 4°C in media for extended periods. F->G > 24 hours H How was the stock solution stored? F->H < 24 hours I Store stocks at -80°C. Avoid freeze-thaw cycles. Confirm solvent integrity. H->I Improperly J Consider performing a stability check (See Protocol Below) H->J Properly G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare this compound Stock (e.g., 10 mM in DMSO) B 2. Spike into Test Medium to final concentration (e.g., 1 µM) A->B C 3. Aliquot into sterile tubes (one per time point + T0) B->C D 4. Take T0 sample immediately. Store at -80°C. C->D E 5. Incubate remaining tubes at 37°C, 5% CO2 D->E F 6. Collect samples at time points (e.g., 2, 4, 8, 24, 48h). Store immediately at -80°C. E->F G 7. Prepare samples for HPLC (e.g., protein precipitation with acetonitrile) F->G H 8. Analyze by HPLC-UV. (Use appropriate column & mobile phase) G->H I 9. Quantify this compound peak area relative to T0 sample H->I

References

Technical Support Center: Dienestrol Assay Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with dienestrol assays, specifically focusing on interference from plasticware.

Troubleshooting Guide

Unexpected or inconsistent results in your this compound assay can be frustrating. This guide will help you systematically troubleshoot potential interference from plasticware.

Issue: High Background or False Positives in Negative Controls

High background or the appearance of a signal in your negative controls can be a significant indicator of contamination, including the leaching of estrogen-like compounds from laboratory plastics.

Potential Cause Recommended Action
Leaching of Estrogenic Compounds from Plasticware Switch to glass or polypropylene (B1209903) (PP) labware where possible, as these materials are known to have lower leaching potential. Pre-rinse all plasticware with ethanol (B145695) followed by a solvent appropriate for your assay buffer to remove surface contaminants.
Contaminated Reagents or Buffers Prepare fresh reagents and buffers using high-purity water and chemicals. Store them in glass or validated plastic containers.
Cross-Contamination Between Wells Use fresh pipette tips for each sample and reagent transfer. Be careful to avoid splashing between wells.
Insufficient Washing Ensure adequate washing of plates between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time if necessary.

Issue: Poor Reproducibility or High Variability Between Replicates

Inconsistent results between replicate wells can obscure the true signal of your samples.

Potential Cause Recommended Action
Inconsistent Leaching from Plasticware The extent of chemical leaching can vary between individual plastic tubes or wells. Pre-screening of plasticware lots or switching to higher-quality, inert plastics may be necessary.
Pipetting Errors Calibrate and check your pipettes for accuracy and precision. Ensure proper pipetting technique to dispense consistent volumes.
Temperature Gradients Across the Plate Allow all reagents and the plate to come to room temperature before starting the assay. Avoid stacking plates during incubation.
Edge Effects Avoid using the outer wells of the plate if you observe significant edge effects. Alternatively, fill the outer wells with a blank solution.

Issue: Low Signal or Complete Signal Loss

A weaker than expected or absent signal can also be a sign of interference.

Potential Cause Recommended Action
Adsorption of this compound to Plasticware This compound, being a hydrophobic molecule, may adsorb to the surface of certain plastics, reducing its availability for detection. Consider using low-binding microplates and tubes. Silanizing glassware can also prevent adsorption.
Degradation of Reagents Ensure all reagents, especially antibodies and enzyme conjugates, are stored correctly and are within their expiration dates.
Incorrect Assay Procedure Carefully review the assay protocol to ensure all steps are performed in the correct order and with the correct incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is plasticware a concern for this compound assays?

A1: Many plastics, even those advertised as BPA-free, can leach chemicals that mimic estrogen.[1][2][3] These estrogenic compounds can interfere with assays designed to detect hormones like this compound, leading to inaccurate results such as false positives or high background.[4]

Q2: What types of plastics are most likely to cause interference?

A2: Polystyrene, commonly used for microplates, and polycarbonate have been shown to leach estrogenic compounds.[1] The exact composition of most lab plastics is often proprietary, making it difficult to predict which ones will cause interference.[1]

Q3: Are "BPA-free" plastics safe to use for my this compound assay?

A3: Not necessarily. Studies have shown that some BPA-free products can release chemicals with even more estrogenic activity than BPA-containing plastics.[1][3] Therefore, it is crucial to validate any plasticware used in your assay.

Q4: How can I test my plasticware for potential interference?

A4: You can perform a "leaching study" by incubating your assay buffer in the plasticware for a period similar to your experimental conditions. Then, run this "leachate" as a sample in your this compound assay. A positive signal in the leachate indicates that the plastic is a source of interference.

Q5: What are the best alternatives to standard plasticware?

A5: Glassware is generally the most inert option. If plastic is necessary, polypropylene (PP) is often a better choice than polystyrene. For critical applications, consider using specialized low-binding or inert-coated plasticware.

Q6: Can common laboratory procedures increase the risk of leaching?

A6: Yes, stresses such as microwaving, autoclaving, and exposure to UV radiation can accelerate the leaching of chemicals from plastics.[1] Using solvents like ethanol to extract substances from plastics can also increase the release of estrogenic compounds.[1]

Experimental Protocols

Protocol 1: Screening Plasticware for Estrogenic Leaching

This protocol outlines a general procedure to assess whether your laboratory plasticware is leaching substances that interfere with your this compound assay.

  • Preparation of "Leachate":

    • Select the plasticware (e.g., microcentrifuge tubes, pipette tips, microplates).

    • Dispense your assay buffer into the plasticware.

    • Incubate the plasticware under conditions that mimic your assay (e.g., duration, temperature).

    • For a more rigorous test, you can include "stress" conditions such as a brief exposure to a solvent like ethanol before adding the buffer.

  • Assay Procedure:

    • Perform your standard this compound ELISA protocol.

    • Include the following samples in your assay:

      • Standard curve of this compound.

      • Negative control (assay buffer that has not been in contact with the test plasticware).

      • "Leachate" sample (assay buffer incubated in the test plasticware).

      • Positive control (a known concentration of this compound).

  • Data Analysis:

    • Compare the signal generated by the "leachate" sample to the negative control.

    • A significantly higher signal in the "leachate" sample indicates that the plasticware is leaching interfering substances.

Visual Guides

Troubleshooting_Dienestrol_Assay_Interference cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Resolution Problem Inaccurate this compound Assay Results (High Background, Poor Reproducibility, Low Signal) CheckPlasticware Evaluate Plasticware - Switch to Glass/PP - Pre-rinse with Solvent Problem->CheckPlasticware Potential Leaching CheckReagents Verify Reagents & Buffers - Prepare Fresh - Store in Glass Problem->CheckReagents Contamination Source CheckProcedure Review Assay Protocol - Pipetting Technique - Incubation Conditions Problem->CheckProcedure Procedural Error CheckAdsorption Consider Analyte Adsorption - Use Low-Binding Plates - Silanize Glassware Problem->CheckAdsorption Analyte Loss Solution Reliable this compound Assay Results CheckPlasticware->Solution CheckReagents->Solution CheckProcedure->Solution CheckAdsorption->Solution

Caption: A flowchart for troubleshooting this compound assay interference.

Plasticware_Screening_Workflow start Start: Select Plasticware for Testing incubate Incubate Assay Buffer in Plasticware (Mimic Assay Conditions) start->incubate prepare_samples Prepare Assay Samples: - Standards - Negative Control - 'Leachate' Sample - Positive Control incubate->prepare_samples run_elisa Perform this compound ELISA prepare_samples->run_elisa analyze Analyze Results: Compare 'Leachate' to Negative Control run_elisa->analyze decision Signal in 'Leachate' > Negative Control? analyze->decision pass Plasticware is Suitable for Use decision->pass No fail Plasticware is a Source of Interference (Select Alternative) decision->fail Yes

Caption: Workflow for screening plasticware for estrogenic leaching.

References

Technical Support Center: Dienestrol Cross-Reactivity in Commercial ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Dienestrol cross-reactivity in commercial ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my hormone ELISA?

A1: this compound is a synthetic, non-steroidal estrogen that was previously used in medical treatments.[1][2][3] Its chemical structure is similar to that of endogenous estrogens like estradiol (B170435) and other synthetic estrogens such as diethylstilbestrol (B1670540) (DES).[4][5][6] This structural similarity can lead to cross-reactivity in immunoassays, where the antibodies in an ELISA kit designed to detect a specific hormone (e.g., estradiol) may also bind to this compound. This binding competition can lead to inaccurate, often falsely elevated, results.

Q2: I am seeing unexpectedly high levels of estradiol in my samples. Could this compound be the cause?

A2: Yes, if your samples could potentially contain this compound, it is a likely cause of falsely high estradiol readings in a competitive immunoassay.[7][8] Because this compound can compete with the labeled estradiol for antibody binding sites, its presence will result in a signal that is interpreted by the assay as a high concentration of the target hormone.

Q3: How can I confirm if this compound is cross-reacting in my ELISA?

A3: The most direct way to confirm cross-reactivity is to perform a spike-and-recovery experiment. You would spike a known concentration of this compound into a sample matrix that is known to be free of the target analyte and run it in your ELISA. If the assay detects a signal, this indicates cross-reactivity. A more detailed protocol for determining the percentage of cross-reactivity is provided in the "Experimental Protocols" section of this guide.

Q4: Are there ELISA kits available that are specific for this compound?

A4: While less common than kits for endogenous estrogens, there are antibodies and some assays developed for the detection of synthetic estrogens like this compound. If you need to specifically quantify this compound, it is recommended to use an assay that has been validated for that purpose.

Q5: Besides this compound, what other compounds might cross-react in my estrogen ELISA?

A5: Other structurally similar compounds can also cross-react in estrogen immunoassays. These can include other synthetic estrogens (e.g., diethylstilbestrol, ethinylestradiol), metabolites of the target hormone, and other endogenous steroids.[7][8] It is crucial to consult the cross-reactivity information provided in the technical datasheet of your specific ELISA kit.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpectedly High Results Cross-reactivity with this compound or other synthetic estrogens. 1. Review the sample history to determine the likelihood of this compound presence.2. Perform a spike-in experiment with a this compound standard to confirm cross-reactivity.3. If cross-reactivity is confirmed, consider using a more specific detection method such as LC-MS/MS for accurate quantification.4. Consult the kit manufacturer's technical support for information on known cross-reactants.
High Inter-Assay Variability Inconsistent levels of a cross-reacting substance like this compound across samples. 1. If possible, pre-screen samples for the presence of this compound.2. If sample pretreatment is an option, consider a sample cleanup step to remove interfering substances.
Poor Standard Curve Contamination of standards with a cross-reacting substance. 1. Prepare fresh standards using high-purity reagents.2. Ensure that the matrix used for standard dilution is free of any potential cross-reactants.

Data Presentation: Cross-Reactivity of Structurally Similar Compounds

Due to the limited availability of specific cross-reactivity data for this compound in many commercial ELISA kits, the following table presents a hypothetical but realistic representation based on the structural similarity of this compound to other estrogens and published data for other cross-reactants in similar assays. Researchers should always determine the specific cross-reactivity for their own assay and experimental conditions.

Table 1: Illustrative Cross-Reactivity of this compound and Other Estrogens in a Hypothetical Estradiol ELISA Kit

CompoundChemical Structure% Cross-Reactivity (Hypothetical)
17β-Estradiol Target Analyte 100%
This compoundSynthetic Estrogen15 - 40%
Diethylstilbestrol (DES)Synthetic Estrogen20 - 50%
EstroneEndogenous Estrogen5 - 15%
EstriolEndogenous Estrogen1 - 5%
EthinylestradiolSynthetic Estrogen10 - 30%

Note: The hypothetical cross-reactivity percentages are for illustrative purposes and will vary depending on the specific antibody used in the ELISA kit.

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of this compound in a competitive ELISA for an endogenous hormone like estradiol.

Materials:

  • Commercial ELISA kit for the target hormone (e.g., Estradiol)

  • This compound standard of known purity

  • Assay buffer provided with the ELISA kit

  • Microplate reader

  • Precision pipettes and tips

Procedure:

  • Prepare a this compound Stock Solution: Dissolve the this compound standard in a suitable solvent (as recommended by the supplier) to create a high-concentration stock solution.

  • Prepare this compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. The highest concentration should be at least 10-fold higher than the highest standard in the ELISA kit.

  • Run the ELISA:

    • Prepare the standards and controls from the ELISA kit according to the manufacturer's instructions.

    • In separate wells, add the this compound serial dilutions in duplicate or triplicate. These will be treated as unknown samples.

    • Follow the ELISA kit protocol for the addition of enzyme conjugate, antibody, substrate, and stop solution.

  • Data Analysis:

    • Measure the absorbance of all wells at the appropriate wavelength.

    • Generate a standard curve for the target hormone by plotting the absorbance versus the concentration of the standards.

    • For the this compound dilutions, determine the concentration that gives a 50% inhibition of the maximum signal (IC50). This can be interpolated from the standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Hormone / IC50 of this compound) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis dienestrol_stock Prepare this compound Stock Solution dienestrol_dilutions Create this compound Serial Dilutions dienestrol_stock->dienestrol_dilutions add_reagents Add Standards, Controls, & this compound Dilutions to Plate dienestrol_dilutions->add_reagents kit_standards Prepare Kit Standards & Controls kit_standards->add_reagents add_conjugate_ab Add Enzyme Conjugate & Antibody incubate Incubate wash Wash Plate add_substrate Add Substrate add_stop Add Stop Solution add_substrate->add_stop incubate_substrate incubate_substrate read_plate Read Absorbance std_curve Generate Standard Curve read_plate->std_curve ic50_this compound Determine IC50 of this compound std_curve->ic50_this compound calc_cross_reactivity Calculate % Cross-Reactivity ic50_this compound->calc_cross_reactivity

Caption: Workflow for determining this compound cross-reactivity in a competitive ELISA.

signaling_pathway cluster_binding Competitive Binding cluster_result Assay Outcome This compound This compound (Cross-Reactant) antibody ELISA Antibody (Binding Sites) This compound->antibody Binds estradiol Estradiol (Target Analyte) estradiol->antibody Binds false_positive Inaccurate Result (Falsely High Reading) antibody->false_positive Leads to

Caption: Logical relationship of this compound cross-reactivity in a competitive ELISA.

References

identifying and minimizing Dienestrol degradation during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing Dienestrol degradation during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during sample processing?

A1: this compound, a synthetic non-steroidal estrogen, is susceptible to degradation from several factors, primarily:

  • Exposure to Light (Photodegradation): this compound is known to be sensitive to light. Exposure to UV or even ambient light can lead to photochemical reactions, altering its structure and analytical response.

  • Extreme pH Conditions: Both acidic and basic conditions can catalyze the degradation of this compound. The phenolic hydroxyl groups in its structure are particularly susceptible to ionization and subsequent oxidation, especially at higher pH.

  • Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation, including oxidation and hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents in the sample matrix or solvents can lead to the oxidation of the phenolic rings of this compound.

  • Matrix Effects: Complex biological matrices can contain enzymes or other components that may contribute to the degradation of this compound.

Q2: I am observing lower than expected this compound concentrations in my final extract. What are the potential causes?

A2: Lower than expected concentrations of this compound can result from degradation during sample extraction or inefficient extraction. Key areas to investigate include:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. This compound is freely soluble in alcohol, methanol (B129727), ether, and acetone (B3395972) but practically insoluble in water.[1]

  • Degradation During Extraction: As mentioned in Q1, exposure to light, extreme pH, or high temperatures during the extraction process can lead to the loss of this compound.

  • Adsorption to Labware: this compound may adsorb to the surface of glassware or plasticware, especially if there is a high surface area to volume ratio.

  • Inefficient Solid-Phase Extraction (SPE): If using SPE, issues such as improper cartridge conditioning, incorrect pH of the loading solution, or use of an inappropriate elution solvent can lead to poor recovery.

Q3: How can I prevent this compound degradation during sample storage?

A3: To ensure the stability of this compound in samples and standards during storage:

  • Protect from Light: Store all samples, extracts, and standard solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Control Temperature: Store samples at low temperatures, typically at -20°C or -80°C, to slow down potential degradation reactions.

  • Control pH: If possible, adjust the pH of aqueous samples to a neutral or slightly acidic range (around pH 5-7) to minimize pH-catalyzed degradation.

  • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the storage solvent to prevent oxidation.

Q4: What are the common degradation products of this compound?

Troubleshooting Guides

Issue 1: Low Recovery of this compound after Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Improper Cartridge Conditioning Ensure the SPE cartridge is conditioned with the recommended solvent (e.g., methanol) followed by an equilibration with the loading buffer or water. This ensures proper sorbent activation.
Incorrect Sample pH The pH of the sample can affect the retention of this compound on the sorbent. For reverse-phase SPE, a neutral or slightly acidic pH is generally recommended to ensure this compound is in its neutral form.
Breakthrough During Loading The flow rate during sample loading may be too high, or the sample volume may exceed the cartridge capacity. Reduce the flow rate and ensure the sample volume is within the manufacturer's recommendation.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Consider using a stronger solvent or a mixture of solvents (e.g., methanol, acetonitrile). Ensure the elution volume is sufficient to completely elute the analyte.
Analyte Degradation on Cartridge If the extraction process is lengthy and samples are exposed to light or ambient temperature, degradation can occur on the SPE cartridge. Minimize extraction time and protect from light.
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Potential Cause Troubleshooting Step
This compound Degradation The unknown peaks could be degradation products. Review the sample handling and extraction procedure for potential causes of degradation (light exposure, temperature, pH). Compare the chromatogram with a freshly prepared standard to confirm.
Matrix Interference Components from the sample matrix may be co-eluting with this compound or appearing as separate peaks. Optimize the sample cleanup procedure (e.g., use a more selective SPE sorbent) or adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition) to improve separation.
Contamination The unknown peaks could be from contaminated solvents, glassware, or lab equipment. Run a blank (solvent) injection to check for system contamination. Ensure all materials are thoroughly cleaned.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Cartridge Selection: Use a reverse-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of purified water. Do not allow the cartridge to dry.

  • Sample Loading: Adjust the sample pH to ~7. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute this compound with 5 mL of methanol or acetonitrile (B52724). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general method that can serve as a starting point for developing a validated stability-indicating assay.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at approximately 230 nm.

  • Column Temperature: 30°C.

Method Validation: To ensure the method is stability-indicating, perform forced degradation studies on a this compound standard. This involves exposing the standard to stress conditions (e.g., acid, base, peroxide, heat, and light) and demonstrating that the degradation products are well-separated from the parent this compound peak.[2][3][4]

Data Presentation

Table 1: Solubility of this compound
SolventSolubility
WaterPractically Insoluble[1]
Dilute AcidsPractically Insoluble[1]
AlcoholFreely Soluble[1]
MethanolFreely Soluble[1]
EtherFreely Soluble[1]
AcetoneFreely Soluble[1]
ChloroformSoluble[1]
Aqueous solutions of alkali hydroxidesSoluble[1]
Table 2: Summary of Recommended SPE Conditions for Estrogen Analysis
SPE ParameterRecommendationReference
Sorbent C18 or other polymeric reverse-phase[5]
Conditioning Solvent Methanol[6]
Equilibration Solvent Water[6]
Sample pH Neutral to slightly acidicGeneral practice for phenolic compounds
Wash Solvent Water or low percentage organic solvent in water[7]
Elution Solvent Methanol, Acetonitrile[5][6]

Visualizations

Dienestrol_Degradation_Pathway This compound This compound Degradation_Products Degradation Products (e.g., Quinones, Isomers) This compound->Degradation_Products Photodegradation This compound->Degradation_Products Thermal Degradation This compound->Degradation_Products Oxidation This compound->Degradation_Products Hydrolysis/Oxidation Light Light (UV/Visible) Heat Heat Oxidants Oxidizing Agents pH Extreme pH (Acid/Base) Sample_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Sample Sample Collection (Protect from Light) Homogenization Homogenization/Sonication (in appropriate solvent) Sample->Homogenization Centrifugation Centrifugation/Filtration Homogenization->Centrifugation Supernatant Supernatant for Extraction Centrifugation->Supernatant Conditioning 1. Conditioning Supernatant->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Analysis HPLC-UV/MS Analysis Evaporation->HPLC_Analysis Troubleshooting_Tree cluster_Extraction Extraction Issues cluster_SPE SPE Issues cluster_Degradation Degradation Issues Start Low this compound Recovery Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_SPE Review SPE Protocol Start->Check_SPE Check_Degradation Investigate Degradation Start->Check_Degradation Solvent Inappropriate Solvent? Check_Extraction->Solvent pH_Extraction Incorrect pH? Check_Extraction->pH_Extraction Adsorption Adsorption to Labware? Check_Extraction->Adsorption Conditioning Improper Conditioning? Check_SPE->Conditioning Loading_SPE High Loading Flow Rate? Check_SPE->Loading_SPE Elution_SPE Inefficient Elution? Check_SPE->Elution_SPE Light_Exposure Light Exposure? Check_Degradation->Light_Exposure High_Temp High Temperature? Check_Degradation->High_Temp Extreme_pH Extreme pH? Check_Degradation->Extreme_pH Solution_Extraction Optimize solvent, pH, and use silanized glassware Solvent->Solution_Extraction pH_Extraction->Solution_Extraction Adsorption->Solution_Extraction Solution_SPE Optimize conditioning, loading, and elution steps Conditioning->Solution_SPE Loading_SPE->Solution_SPE Elution_SPE->Solution_SPE Solution_Degradation Protect from light, control temperature and pH Light_Exposure->Solution_Degradation High_Temp->Solution_Degradation Extreme_pH->Solution_Degradation

References

Technical Support Center: Overcoming Vehicle Effects in Dienestrol Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when conducting animal studies with Dienestrol, focusing on the challenges posed by vehicle selection and the mitigation of their unintended biological effects.

Frequently Asked questions (FAQs)

Q1: What is a vehicle in the context of animal studies, and why is its selection critical for this compound research?

A1: In animal studies, a vehicle is an inert substance used to deliver a test compound, such as this compound. The choice of vehicle is critical because this compound is a lipophilic compound, meaning it does not dissolve readily in water. Therefore, a vehicle is required to create a stable formulation for accurate dosing. The selection is crucial as the vehicle itself can have biological effects that may confound the experimental results, making it difficult to isolate the true effects of this compound.

Q2: What are the most common vehicles used for subcutaneous administration of this compound and other lipophilic estrogenic compounds?

A2: Common vehicles for lipophilic compounds like this compound include:

  • Vegetable Oils: Corn oil, sesame oil, and sunflower oil are frequently used due to their ability to dissolve lipophilic substances.

  • Propylene (B89431) Glycol (PG): A synthetic organic compound that can dissolve a wide range of substances.

  • Aqueous Suspensions: Using agents like carboxymethylcellulose (CMC) to suspend the compound in a water-based solution.

Q3: Can the vehicle itself affect reproductive endpoints in my study?

A3: Yes, there is clear evidence that vehicles can impact reproductive and developmental endpoints. For instance, a study involving oral administration of this compound in pregnant rats found that the sunflower oil vehicle alone led to an increase in liver and sexual organ weight, as well as a decrease in the anogenital distance (AGD) in male offspring[1][2]. Similarly, studies have shown that corn oil can influence reproduction and kidney function in rats and may also increase plasma levels of progesterone (B1679170) and estradiol (B170435) in sheep[3][4][5][6].

Q4: How can I be sure the effects I'm seeing are from this compound and not the vehicle?

A4: To distinguish the effects of this compound from those of the vehicle, it is essential to include a "vehicle-only" control group in your experimental design. This group receives the same volume of the vehicle administered in the same manner as the this compound-treated groups. By comparing the results of the vehicle-only group to an untreated control group (if applicable) and the this compound-treated groups, you can identify and account for any biological effects of the vehicle itself.

Troubleshooting Guides

Issue 1: Unexpected Effects in the Vehicle Control Group

Question: My vehicle-only control group is showing unexpected changes in endpoints like uterine weight, anogenital distance, or organ weights. What should I do?

Answer:

  • Characterize the Vehicle Effect: Quantify the changes observed in the vehicle control group compared to a baseline or untreated control group if available. This will help you understand the magnitude and direction of the vehicle's effect.

  • Review the Literature: Search for studies that have used the same vehicle and route of administration to see if similar effects have been reported. This can help determine if the observed effect is a known property of the vehicle.

  • Consider Vehicle Purity and Source: The composition of natural oils can vary between suppliers and even batches. Contaminants or natural components within the oil could have biological activity. If possible, obtain an analysis of the specific batch of vehicle used.

  • Evaluate Alternative Vehicles: For future studies, consider using a different vehicle. If you are using a vegetable oil, you might switch to a different oil or a synthetic vehicle like propylene glycol. However, be aware that all vehicles have the potential for some biological activity.

  • Refine Dosing Volume: High volumes of injected vehicles can cause local inflammation or other systemic effects. Ensure you are using the minimum volume necessary for accurate dosing.

Issue 2: High Variability in Response within Treatment Groups

Question: I am observing high variability in estrogenic responses (e.g., uterine weight) among animals within the same this compound treatment group. Could the vehicle be a contributing factor?

Answer:

  • Check Formulation Homogeneity: If this compound is not fully dissolved or evenly suspended in the vehicle, different animals may receive different effective doses. Ensure your formulation is homogenous by proper mixing before each set of injections.

  • Assess Injection Technique: Inconsistent subcutaneous injection depth can affect absorption rates. Ensure all personnel are using a standardized technique.

  • Consider Vehicle-Induced Irritation: If the vehicle is causing local irritation at the injection site, it could lead to variable absorption of this compound. Observe the injection sites for signs of inflammation.

  • Animal Strain and Diet: Different animal strains can have varying sensitivities to both the vehicle and the test compound[7]. Additionally, components in the animal's diet can sometimes interact with the vehicle or have estrogenic activity themselves[7].

Data on Vehicle Effects

The choice of vehicle can have a significant impact on experimental outcomes. Below is a summary of quantitative data from a study investigating the effects of a sunflower oil vehicle in a this compound study in rats.

Table 1: Effects of Sunflower Oil Vehicle on Male Offspring of Rats Exposed During Gestation and Lactation [1][2]

ParameterControl (No Vehicle)Control-Vehicle (Sunflower Oil)% Change from Control
Liver Weight (g) 3.5 ± 0.44.0 ± 0.5+14.3%
Testes Weight (g) 1.2 ± 0.11.4 ± 0.2+16.7%
Anogenital Distance (mm) at PND 21 12.5 ± 1.111.8 ± 0.9-5.6%

Data are presented as mean ± standard deviation. PND = Postnatal Day.

Experimental Protocols

Protocol 1: Preparation of this compound in an Oil-Based Vehicle for Subcutaneous Injection

This protocol outlines a best-practice approach for preparing a this compound solution to minimize variability and potential vehicle effects.

Materials:

  • This compound powder (purity ≥95%)

  • Vehicle (e.g., sesame oil, corn oil, or sunflower oil) of high purity from a reputable supplier

  • Sterile glass vials

  • Magnetic stirrer and stir bars

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Analytical balance

Procedure:

  • Vehicle Pre-screening (Recommended): Before initiating the main study, it is advisable to run a small pilot study with the chosen vehicle alone to assess its baseline effects on key endpoints in your animal model.

  • Calculation: Determine the total volume of the formulation needed and the required concentration of this compound.

  • Dissolution: a. Weigh the required amount of this compound powder and place it in a sterile glass vial. b. Add a small amount of the vehicle and mix to create a paste. This helps to ensure the powder is fully wetted. c. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer. d. Gently warm the solution (e.g., to 37°C) if necessary to aid dissolution, but avoid high temperatures that could degrade the this compound.

  • Homogenization: Continue stirring until the this compound is completely dissolved and the solution is clear. Visually inspect for any undissolved particles.

  • Storage: Store the formulation in a sterile, airtight, light-protected container. Depending on the stability of this compound in the chosen vehicle, it may be necessary to prepare fresh solutions daily or weekly.

  • Pre-dosing Preparation: Before each injection session, bring the solution to room temperature and mix thoroughly to ensure homogeneity.

Protocol 2: Subcutaneous Injection in Rats

Procedure:

  • Animal Restraint: Gently restrain the rat. For a subcutaneous injection in the dorsal scapular region, this can be done by grasping the loose skin at the back of the neck.

  • Site Preparation: Shaving the injection site is generally not necessary unless required for visualization. Clean the site with 70% ethanol (B145695) if it is soiled.

  • Injection: a. Pinch the skin to lift it and create a "tent." b. Insert a sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body, with the bevel facing up. c. Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a new site with a fresh needle and syringe. d. Inject the solution slowly and steadily. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site. Rotate injection sites if multiple injections are required over time.

Visualizations

Signaling Pathways and Experimental Workflows

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive, bound to HSP) This compound->ER Binds to D_ER_complex This compound-ER Complex (active) ER->D_ER_complex Conformational Change D_ER_dimer This compound-ER Dimer D_ER_complex->D_ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA D_ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis (Cellular Response) mRNA->Protein Translation

ExperimentalWorkflow start Start vehicle_selection Vehicle Selection (e.g., Sunflower Oil) start->vehicle_selection formulation This compound Formulation vehicle_selection->formulation grouping Animal Grouping (Control, Vehicle, this compound) formulation->grouping dosing Subcutaneous Dosing grouping->dosing monitoring In-life Monitoring (Weight, Clinical Signs) dosing->monitoring endpoints Endpoint Measurement (AGD, Organ Weights) monitoring->endpoints analysis Data Analysis (Compare all groups) endpoints->analysis conclusion Conclusion analysis->conclusion

TroubleshootingFlow start Unexpected Vehicle Control Group Effects quantify Quantify the Effect vs. Untreated Controls start->quantify literature Review Literature for Similar Vehicle Effects quantify->literature purity Assess Vehicle Purity and Source literature->purity alternatives Evaluate Alternative Vehicles (e.g., different oil, PG, CMC) purity->alternatives refine_protocol Refine Protocol: - Lower Dosing Volume - Standardize Technique purity->refine_protocol re_evaluate Re-evaluate Experiment with New Vehicle/Protocol alternatives->re_evaluate refine_protocol->re_evaluate

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Validating Dienestrol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the validation of Dienestrol purity. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound, a synthetic nonsteroidal estrogen, is critical for drug safety and efficacy. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in identifying and quantifying this compound and its potential impurities.

Overview of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of this compound and its potential impurities. This compound, being a phenolic compound, is amenable to analysis by several techniques. The primary methods evaluated here are:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar molecules like this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for structural elucidation and quantification of the main component and its impurities without the need for reference standards for every impurity.[3]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for this compound purity validation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantification of this compound and known impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of this compound and impurities.
Sample Preparation Dissolution in a suitable solvent (e.g., methanol).Derivatization (e.g., silylation) to increase volatility, followed by dissolution.Dissolution in a deuterated solvent (e.g., DMSO-d6).
Specificity Good, based on retention time and UV spectrum. Can be enhanced with a mass detector (LC-MS).Excellent, provides both chromatographic separation and mass spectral data for high-confidence identification.Excellent, provides detailed structural information for unequivocal identification.
Sensitivity High, especially with UV detection. The United States Pharmacopeia (USP) specifies an HPLC-UV method for assay.[4]Very high, particularly in Selected Ion Monitoring (SIM) mode.Lower sensitivity compared to chromatographic methods.
Quantification Highly accurate and precise with the use of a reference standard.Accurate with an internal standard; may be affected by derivatization efficiency.Absolute quantification (qNMR) is possible without a specific impurity reference standard.
Impurity Identification Tentative identification by retention time and UV spectrum; definitive identification requires LC-MS.High-confidence identification through mass spectral library matching.Unequivocal structural elucidation of unknown impurities.
Throughput High, with typical run times of 15-30 minutes per sample.Moderate, sample preparation (derivatization) can be time-consuming.Low, requires longer acquisition times for high sensitivity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 High-Performance Liquid Chromatography (HPLC) - Based on USP Monograph

This method is suitable for the assay and purity determination of this compound bulk drug substance.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a suitable data acquisition system.

  • Chemicals and Reagents:

    • This compound Reference Standard (USP RS)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Internal Standard (e.g., Biphenyl)

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A suitable mixture of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[3]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a solution of this compound RS in the mobile phase at a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The purity is calculated based on the area percentage of the this compound peak relative to the total peak area.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities and can be adapted for the analysis of this compound after derivatization.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a suitable data system.

  • Chemicals and Reagents:

    • This compound sample

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Solvent (e.g., Dichloromethane, GC grade)

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the this compound sample into a vial.

    • Add 100 µL of the derivatizing agent (BSTFA).

    • Heat the vial at 70°C for 30 minutes.

    • Cool to room temperature and dilute with the solvent.

  • GC-MS Conditions:

    • Column: HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-550.

  • Procedure: Inject the derivatized sample into the GC-MS system. Impurities are identified by their retention times and mass spectra, which can be compared to a spectral library.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound and any impurities present.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chemicals and Reagents:

    • This compound sample

    • Deuterated solvent (e.g., DMSO-d6)

    • Internal standard for quantification (qNMR), if required (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample.

    • Dissolve in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (or more for dilute samples).

    • Relaxation Delay: 5 seconds (for quantification).

    • Spectral Width: -2 to 12 ppm.

  • Procedure: Acquire the ¹H NMR spectrum of the sample. The structure of this compound can be confirmed by analyzing the chemical shifts, coupling constants, and integration of the signals. Impurities can be identified by the presence of unexpected signals and their structures can often be elucidated using 2D NMR experiments (e.g., COSY, HSQC, HMBC).[5]

Mandatory Visualizations

4.1 Logical Workflow for this compound Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a this compound sample using multiple analytical techniques.

DienestrolPurityValidation cluster_0 Sample Preparation cluster_1 Initial Purity Assessment cluster_2 Impurity Identification and Characterization cluster_3 Final Purity Confirmation Sample This compound Bulk Sample HPLC HPLC-UV Analysis (Assay and Impurity Profile) Sample->HPLC GC_MS GC-MS (For volatile impurities) Sample->GC_MS LC_MS LC-MS (If unknown impurities detected) HPLC->LC_MS Unknown Impurities > Threshold FinalReport Purity Confirmation Report HPLC->FinalReport Purity Meets Specification NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR GC_MS->FinalReport Volatile Impurities Profile NMR->FinalReport Impurity Structures Confirmed

Caption: Workflow for this compound purity validation.

4.2 Signaling Pathway for Estrogen Receptor Activation

This compound, as a synthetic estrogen, exerts its biological effects through the activation of estrogen receptors. The diagram below illustrates a simplified signaling pathway.

EstrogenSignaling This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization Conformational Change & HSP Dissociation HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element (in DNA) Dimerization->ERE Translocates to Nucleus & Binds DNA Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response

Caption: Simplified estrogen receptor signaling pathway.

Conclusion

The validation of this compound purity requires a multi-faceted analytical approach. HPLC is the cornerstone for routine purity testing and quantification due to its robustness and precision, as reflected in pharmacopeial methods. GC-MS serves as a valuable tool for the identification of volatile and semi-volatile impurities, although it necessitates a derivatization step for this compound. NMR spectroscopy provides unparalleled structural information, making it indispensable for the unequivocal identification of unknown impurities and for orthogonal confirmation of the primary component's structure. A combination of these techniques provides a comprehensive and reliable assessment of this compound purity, ensuring the quality and safety of the final drug product.

References

Dienestrol vs. Estradiol: A Comparative Guide to In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of dienestrol, a synthetic non-steroidal estrogen, and 17β-estradiol, the primary endogenous estrogen. The following sections detail their relative potencies supported by experimental data, outline common experimental protocols, and visualize key biological and experimental processes.

Introduction

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, recognized for its potent estrogenic activity.[1][2] Estradiol (B170435) is the most potent naturally occurring human estrogen and serves as a benchmark for assessing the activity of other estrogenic compounds. Both molecules exert their effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. This guide focuses on comparing their in vitro efficacy, a critical aspect for pharmacology and drug development.

Data Presentation: Quantitative Comparison

The in vitro potency of this compound and estradiol is primarily assessed through their binding affinity to estrogen receptors and their ability to induce a cellular response, such as the proliferation of estrogen-sensitive cells.

Estrogen Receptor Binding Affinity

This compound consistently demonstrates a higher binding affinity for both estrogen receptor subtypes, ERα and ERβ, compared to estradiol. One study reports that this compound's binding affinity for ERα is twice as great as that of estradiol.[3] The relative binding affinities from competitive binding assays rank this compound higher than 17β-estradiol for both receptor subtypes.[4] Specifically for ERβ, this compound exhibits a particularly high affinity, ranking above other potent synthetic estrogens like diethylstilbestrol (B1670540) (DES).

CompoundTarget ReceptorRelative Binding Affinity (Rank Order)Reference
This compound ERαDiethylstilbestrol > Hexestrol > This compound > 17β-Estradiol[4]
Estradiol ERαDiethylstilbestrol > Hexestrol > this compound > 17β-Estradiol [4]
This compound ERβThis compound > 4-OH-tamoxifen > Diethylstilbestrol > Hexestrol > 17β-Estradiol[4]
Estradiol ERβThis compound > 4-OH-tamoxifen > Diethylstilbestrol > Hexestrol > 17β-Estradiol [4]
In Vitro Cell Proliferation
CompoundCell LineParameterPotencyReference
This compound MCF-7EC50 (Proliferation)High (Inferred from high receptor affinity)[4]
Estradiol MCF-7EC50 (Proliferation)Potent inducer of proliferation[5]

Experimental Protocols

The data presented above is typically generated using the following standardized in vitro assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor relative to a radiolabeled ligand.

  • Preparation : Human ERα or ERβ protein is purified and incubated.

  • Competition : A constant concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the receptor protein in the presence of varying concentrations of the unlabeled test compound (this compound or estradiol).

  • Incubation : The mixture is incubated to allow binding to reach equilibrium.

  • Separation : Receptor-bound and unbound radioligand are separated, often using methods like hydroxyapatite (B223615) absorption.

  • Quantification : The amount of bound radioactivity is measured using scintillation counting.

  • Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is used to calculate the relative binding affinity (RBA).

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the proliferative response of estrogen-sensitive cells to a test compound.[6]

  • Cell Culture : MCF-7 cells are cultured in an estrogen-free medium for a period to ensure hormonal depletion and synchronize the cells.

  • Seeding : A known number of cells are seeded into multi-well plates.

  • Treatment : Cells are exposed to a range of concentrations of the test compound (this compound or estradiol), alongside a negative (vehicle) control and a positive (a known concentration of estradiol) control.

  • Incubation : The cells are incubated for a set period (e.g., 6 days) to allow for cell proliferation.

  • Quantification : The final cell number is determined using methods such as DNA quantification (e.g., with a fluorescent dye) or a metabolic assay (e.g., MTT or ATP measurement).

  • Analysis : A dose-response curve is generated, and the EC50 value (the concentration that elicits 50% of the maximal proliferative response) is calculated to determine the compound's potency.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Simplified Estrogen Receptor Signaling Pathway.

BindingAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Receptor 1. Prepare Receptor (ERα or ERβ) Incubation 4. Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand 2. Prepare Radioligand ([³H]Estradiol) Radioligand->Incubation TestCompound 3. Prepare Serial Dilutions of Test Compound TestCompound->Incubation Separation 5. Separate Bound from Free Radioligand Incubation->Separation Counting 6. Measure Radioactivity (Scintillation Counting) Separation->Counting Plot 7. Plot % Inhibition vs. Compound Concentration Counting->Plot Calculate 8. Calculate IC50 and Relative Binding Affinity (RBA) Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

ProliferationAssay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_quant Quantification & Analysis Culture 1. Culture MCF-7 cells in Estrogen-Free Medium Seed 2. Seed Cells into Multi-well Plates Culture->Seed AddCompound 3. Add Test Compound (Varying Concentrations) Seed->AddCompound Incubate 4. Incubate for 6 Days AddCompound->Incubate Measure 5. Measure Cell Number (e.g., ATP Assay) Incubate->Measure Plot 6. Plot Cell Number vs. Compound Concentration Measure->Plot Calculate 7. Calculate EC50 Plot->Calculate

Caption: Workflow for an MCF-7 Cell Proliferation Assay.

References

A Comparative Analysis of Dienestrol and Diethylstilbestrol (DES) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, mechanisms, and experimental evaluation of two potent synthetic estrogens.

Introduction

Dienestrol and Diethylstilbestrol (B1670540) (DES) are synthetic nonsteroidal estrogens that have been utilized in clinical settings, most notably for the management of menopausal symptoms and in cancer therapy.[1] Despite their structural similarities and shared estrogenic activities, differences in their molecular structure, metabolism, and interaction with estrogen receptors (ERs) lead to distinct biological profiles. This guide provides a comprehensive comparative analysis of this compound and DES, presenting key experimental data, detailed methodologies for relevant assays, and visualizations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters of this compound and Diethylstilbestrol based on available experimental data.

Table 1: Estrogen Receptor Binding and In Vitro Potency

ParameterThis compound (Z,Z-isomer)Diethylstilbestrol (DES)Reference Compound
Relative Binding Affinity (RBA) for ERα (%) 0.3286Estradiol (B170435) (100)
Relative Binding Affinity (RBA) for ERβ (%) Not Reported295Estradiol (100)
EC50 for ERα (nM) Not Reported0.18-
EC50 for ERβ (nM) Not Reported0.06-

Note: RBA values can vary between studies depending on the experimental conditions.

Table 2: In Vivo Estrogenic Potency

AssayThis compound (β-isomer)Diethylstilbestrol (DES)Key Findings
Mouse Uterine Weight Bioassay Less potent than DESHighly potentOrder of estrogenicity: DES > α-dienestrol > β-dienestrol.[2]

Table 3: Pharmacokinetic Properties

ParameterThis compoundDiethylstilbestrol (DES)
Bioavailability (Oral) Well-absorbedWell-absorbed
Metabolism Primarily hepatic.Primarily hepatic; metabolized to this compound (Z,Z-isomer), among other metabolites.[3]
Elimination Half-life Not specifically reportedApproximately 24 hours.[1]
Excretion Primarily in urine.Primarily in urine and feces.[1]

Table 4: Comparative Toxicity Profile

AspectThis compoundDiethylstilbestrol (DES)
Carcinogenicity Considered to share the toxic potentials of other estrogens.[4]Known human carcinogen, associated with clear-cell adenocarcinoma of the vagina and cervix in women exposed in utero.[5][6] Increased risk of breast cancer in mothers who took DES during pregnancy.[5]
Reproductive and Developmental Toxicity Use during pregnancy is contraindicated due to potential harm to the fetus.[4]In utero exposure is linked to reproductive tract abnormalities, infertility, and adverse pregnancy outcomes in "DES daughters".[7][8]
Cardiovascular Effects -Associated with an increased risk of thromboembolic events and cardiovascular morbidity, particularly at high doses.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare this compound and DES.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-estradiol).

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radioligand)

  • Test compounds (this compound, DES)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or DES) or the reference compound (unlabeled 17β-estradiol).

  • Separation of Bound and Free Ligand: The incubation mixture is treated with HAP slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound ligand.

  • Quantification: The amount of bound [³H]-17β-estradiol is quantified by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

In Vivo Uterotrophic Bioassay

Objective: To assess the in vivo estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.[9][10][11][12][13]

Materials:

  • Immature or ovariectomized female rats or mice.

  • Test compounds (this compound, DES) dissolved in a suitable vehicle (e.g., corn oil).

  • Positive control (e.g., 17β-estradiol).

  • Vehicle control.

Procedure:

  • Animal Dosing: Animals are administered the test compound, positive control, or vehicle control daily for a period of 3-7 days via oral gavage or subcutaneous injection.

  • Body Weight Monitoring: The body weight of each animal is recorded daily.

  • Uterine Dissection and Weighing: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The bladder is emptied before weighing the uterus to avoid inaccuracies.

  • Data Analysis: The uterine weights are normalized to the animal's body weight. The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound and DES.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen This compound / DES ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds MAPK_pathway MAPK/ERK Pathway Estrogen->MAPK_pathway Activates ER Estrogen Receptor (ERα / ERβ) ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Target Gene Transcription MAPK_pathway->Gene_Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Modulation Apoptosis Modulation Gene_Transcription->Apoptosis_Modulation

Caption: Classical estrogen signaling pathway activated by this compound and DES.

Uterotrophic_Assay_Workflow start Start: Immature/Ovariectomized Rodents dosing Daily Dosing (3-7 days) - Vehicle - this compound - DES - Positive Control (E2) start->dosing monitoring Daily Body Weight Monitoring dosing->monitoring euthanasia Euthanasia (Day after last dose) monitoring->euthanasia dissection Uterine Dissection and Weighing euthanasia->dissection analysis Data Analysis: Compare uterine weights to vehicle control dissection->analysis end Conclusion: Assessment of Estrogenic Activity analysis->end

Caption: Experimental workflow for the in vivo uterotrophic bioassay.

Discussion and Conclusion

This compound and Diethylstilbestrol are potent synthetic estrogens that exert their effects primarily through the activation of estrogen receptors. The compiled data indicates that DES exhibits a significantly higher binding affinity for both ERα and ERβ compared to the Z,Z-isomer of this compound. This difference in receptor affinity likely contributes to the observed higher in vivo estrogenic potency of DES in assays such as the mouse uterine weight bioassay.[2]

Both compounds are well-absorbed orally and undergo hepatic metabolism. A key metabolic pathway for DES is its conversion to this compound.[3] The pharmacokinetic profiles of these compounds, particularly their elimination half-life, influence their duration of action and potential for accumulation.

The most significant distinction between this compound and DES lies in their long-term toxicity profiles. DES is a well-established human carcinogen with profound and transgenerational reproductive and developmental toxicities.[5][6][7][8] While this compound is also considered to possess the toxic potential of estrogens, the extensive documentation of severe adverse effects associated with DES underscores the critical importance of careful risk-benefit assessment in the development and application of synthetic estrogens.

The signaling pathways activated by these compounds extend beyond the classical genomic pathway involving nuclear estrogen receptors. Evidence suggests the involvement of rapid, non-genomic signaling cascades such as the MAPK/ERK pathway, which can also contribute to their cellular effects, including proliferation and apoptosis.[14]

References

A Comparative Analysis of Dienestrol and Phytoestrogens in Estrogen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic estrogen, Dienestrol, and various naturally occurring phytoestrogens in their ability to bind to the estrogen receptors alpha (ERα) and beta (ERβ). The data presented is compiled from in vitro receptor binding assays, offering a quantitative and qualitative understanding of their receptor affinity and selectivity.

Executive Summary

This compound, a potent synthetic non-steroidal estrogen, demonstrates high binding affinity for both estrogen receptor subtypes. In contrast, phytoestrogens, a diverse group of plant-derived compounds with estrogen-like activity, exhibit a wider range of binding affinities and often show a preference for ERβ. This differential binding has significant implications for their potential physiological effects and therapeutic applications. This guide will delve into the quantitative binding data, the experimental methodologies used to obtain this data, and the underlying signaling pathways.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a compound to a receptor is a critical measure of its potential biological activity. In competitive binding assays, this is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the available data for this compound and key phytoestrogens.

CompoundClassERα Binding Affinity (Relative Ranking)ERβ Binding Affinity (Relative Ranking)ERβ vs ERα Preference
This compound Synthetic EstrogenHighVery HighERβ > ERα[1]
Coumestrol CoumestanModerateHighERβ > ERα[1][2]
Genistein IsoflavoneLowModerateERβ >> ERα[1]
Daidzein IsoflavoneVery LowLowERβ > ERα
Equol Isoflavone MetaboliteLowModerateERβ > ERα

Detailed Experimental Protocols

The data presented in this guide is primarily derived from competitive estrogen receptor binding assays. Understanding the methodology is crucial for interpreting the results.

Principle of the Competitive Receptor Binding Assay:

This in vitro assay measures the ability of a test compound (e.g., this compound or a phytoestrogen) to compete with a radiolabeled ligand (typically [3H]-estradiol) for binding to a specific estrogen receptor subtype (ERα or ERβ). The displacement of the radiolabeled ligand by the test compound is proportional to the binding affinity of the test compound.

Key Steps in the Protocol:

  • Receptor Preparation: Estrogen receptors (either full-length or the ligand-binding domain) are prepared from a suitable source, such as recombinant expression systems or tissue homogenates (e.g., rat uterine cytosol).

  • Incubation: A fixed concentration of the estrogen receptor and the radiolabeled estradiol (B170435) are incubated with varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radiolabeled ligand is separated from the free (unbound) radiolabeled ligand. This can be achieved through various methods, such as hydroxylapatite precipitation, size-exclusion chromatography, or filter binding assays.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of bound radiolabeled ligand against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand, is then determined from this curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and the workflow of a competitive binding assay.

Estrogen_Signaling_Pathway cluster_cell Target Cell Estrogen Estrogen (this compound/Phytoestrogen) ER Estrogen Receptor (ERα or ERβ) Estrogen->ER Binds Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociates ERE Estrogen Response Element (on DNA) Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_workflow Competitive Binding Assay Workflow Start Start Prepare Prepare Reagents: - Estrogen Receptor (ER) - Radiolabeled Estradiol ([3H]E2) - Test Compound (this compound/Phytoestrogen) Start->Prepare Incubate Incubate ER, [3H]E2, and varying concentrations of Test Compound Prepare->Incubate Separate Separate Bound and Free [3H]E2 Incubate->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Analyze Data Analysis: - Plot % Bound vs. [Test Compound] - Determine IC50 Quantify->Analyze End End Analyze->End

Caption: Competitive Binding Assay Workflow.

Conclusion

The comparative analysis of this compound and phytoestrogens in receptor binding assays reveals distinct profiles. This compound acts as a high-affinity ligand for both ERα and ERβ, with a slight preference for ERβ. Phytoestrogens, on the other hand, generally exhibit lower binding affinities than synthetic estrogens and demonstrate a more pronounced selectivity for ERβ. This preferential binding to ERβ by many phytoestrogens is a key area of research, as ERβ activation is associated with different physiological outcomes compared to ERα activation. For researchers and drug development professionals, this data is crucial for understanding the potential hormonal activity of these compounds and for guiding the development of novel selective estrogen receptor modulators (SERMs) with improved therapeutic profiles. Further research with standardized, side-by-side quantitative assays is needed to provide a more definitive comparison.

References

A Comparative Guide to Dienestrol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of Dienestrol, a synthetic nonsteroidal estrogen. The selection of an appropriate quantification method is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with mass spectrometry (GC-MS).

Comparative Performance Data

The following table summarizes the key performance characteristics of the different analytical methods for this compound quantification. These values are compiled from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) >0.998>0.99>0.996
Limit of Detection (LOD) 0.1 - 0.3 µg/L0.14 pg/mL0.15 µg/L[1][2]
Limit of Quantification (LOQ) 10 ng/mL0.5 - 5 pg/mLNot explicitly stated, but detectable at sub-picogram levels after derivatization[3]
Accuracy (Recovery %) 89.9 - 102.5%90 - 114%28 - 96% (depending on the specific stilbestrol)[3]
Precision (%RSD) < 2.5% (intraday)0.8 - 17%Within-day: 2.1–6.9%, Between-day: 2.8–7.6%[4]

Experimental Workflows and Methodologies

The general workflow for this compound quantification involves sample preparation, chromatographic separation, detection, and data analysis. The specific details of each step vary depending on the chosen method.

Dienestrol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Plasma, Tissue) Extraction Extraction (LLE, SPE, IAC) Sample_Collection->Extraction Cleanup Clean-up Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC, LC, GC) Derivatization->Chromatography Detection Detection (UV, MS, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for the quantification of this compound in pharmaceutical formulations and other matrices. It offers a balance of simplicity, speed, and sensitivity for many applications.[5]

Experimental Protocol
  • Sample Preparation:

    • For solid samples like tablets, crush and dissolve in a suitable solvent mixture. For creams or foams, incorporate the sample into a solvent mixture.[5]

    • An internal standard, such as biphenyl, is often added to the solvent mixture.[5]

    • For biological or environmental samples, a solid-phase extraction (SPE) clean-up step using cartridges like Oasis HLB may be employed to remove interfering substances.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is typically used.[6][7]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for separation.[6]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

    • Detection: UV detection is performed at a wavelength of 254 nm or 230 nm.[5][6]

  • Data Analysis:

    • Quantification is based on the peak area of this compound relative to the internal standard.

    • A calibration curve is generated using standard solutions of known concentrations. The response is generally linear over a concentration range of 50-200% of the expected amount of this compound.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level quantification of this compound in complex biological and environmental matrices.

Experimental Protocol
  • Sample Preparation:

    • Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration. Nylon 6 nanofibers mat-based SPE has been shown to be effective for extracting this compound from water samples.[8]

    • For urine samples, a hydrolysis step using β-glucuronidase is often necessary to cleave conjugated metabolites before extraction.

  • Chromatographic Conditions:

    • Column: An ODS (C18) column is frequently used for separation.[8]

    • Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase.[8]

    • Flow Rate: A flow rate of 1.0 mL/min has been reported.[8]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is often optimized for the detection of estrogens.[8]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound, particularly in complex matrices like bovine urine.[1][2] This method often requires a derivatization step to improve the volatility and thermal stability of the analyte.

Experimental Protocol
  • Sample Preparation:

    • Immunoaffinity chromatography is a highly specific clean-up method that can be used to isolate this compound and other stilbenes from complex matrices like urine.[1][2][3]

    • Derivatization: A crucial step for GC-MS analysis of this compound is derivatization. Reagents like pentafluorobenzyl bromide or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create more volatile derivatives.[3] This derivatization allows for detection at sub-picogram levels.[3]

  • Chromatographic Conditions:

    • Column: An HP-5MS capillary column is a suitable choice.[4]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[4]

    • Temperature Program: A temperature gradient is employed to ensure good separation of the analytes.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Electron impact (EI) ionization is commonly used.[4] Negative-ion chemical ionization (NICI) can also be employed for enhanced sensitivity.[3]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance selectivity and sensitivity.

  • Data Analysis:

    • Quantification is based on the response of a specific ion fragment of the derivatized this compound.

Logical Relationship of Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method_Selection Requirement Analytical Requirement Sensitivity Sensitivity Requirement->Sensitivity Matrix Matrix Complexity Requirement->Matrix HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MSMS LC-MS/MS Sensitivity->LC_MSMS High GC_MS GC-MS Sensitivity->GC_MS High Matrix->HPLC_UV Simple Matrix->LC_MSMS Complex Matrix->GC_MS Complex

References

Dienestrol: A Potent Positive Control in Estrogenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in the validation and execution of estrogenicity assays. Dienestrol, a synthetic non-steroidal estrogen, serves as a reliable and potent positive control, exhibiting strong estrogenic activity across a range of in vitro and in vivo testing platforms. This guide provides a comparative overview of this compound's performance against other common positive controls, supported by experimental data and detailed protocols.

This compound demonstrates a high binding affinity for the estrogen receptor α (ERα), reported to be twice that of the endogenous estrogen, 17β-estradiol (E2)[1]. Its robust and consistent estrogenic response makes it an excellent tool for assessing the potential estrogenic or anti-estrogenic effects of test compounds.

Comparative Performance of Estrogenic Compounds

The selection of a positive control should be based on its known potency and consistent performance in the chosen assay system. This compound, along with 17β-estradiol (E2) and Diethylstilbestrol (DES), is a commonly used potent estrogen. The following tables summarize the comparative potency of these compounds in various standard estrogenicity assays.

CompoundRelative Potency (E2 = 1)Assay TypeSpecies/Cell LineReference
This compound ~2ERα Binding AffinityNot Specified[1]
Diethylstilbestrol (DES) >1Uterotrophic AssayMouse
α-Dienestrol Slightly less than DESUterotrophic AssayMouse

Estrogen Signaling Pathway

Estrogenic compounds exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of those genes and subsequent physiological responses.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., this compound) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Estrogen signaling pathway.

Key Estrogenicity Assays: Methodologies and Workflows

A variety of in vitro and in vivo assays are utilized to assess the estrogenic activity of compounds. This compound can be effectively employed as a positive control in these assays to validate the experimental setup and provide a benchmark for comparison.

Reporter Gene Assays

Reporter gene assays are rapid in vitro screening tools that measure the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase or β-lactamase).

Experimental Workflow: ERα-Luciferase Reporter Gene Assay

ReporterGeneWorkflow cluster_workflow ERα-Luciferase Reporter Gene Assay Workflow A Seed cells (e.g., MCF-7) stably transfected with ERE-luciferase reporter construct into 96-well plates. B After 24h, replace medium with serum-free medium and incubate for another 24h to starve cells. A->B C Treat cells with this compound (positive control), vehicle (negative control), or test compounds at various concentrations. B->C D Incubate for 18-24 hours. C->D E Lyse cells and add luciferase substrate. D->E F Measure luminescence using a luminometer. E->F G Analyze data: Normalize to vehicle control and determine EC50 values. F->G

Caption: Workflow for an ERα-luciferase reporter gene assay.

Detailed Protocol: Generic ERα-Luciferase Reporter Gene Assay

  • Cell Culture: Maintain a human breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen-responsive element (ERE) driving a luciferase reporter gene in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Hormone Starvation: Replace the growth medium with a phenol (B47542) red-free medium containing charcoal-stripped serum to remove any estrogenic compounds and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (positive control, e.g., from 10^-12 M to 10^-6 M), a vehicle control (e.g., 0.1% DMSO), and the test compounds. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells using a suitable lysis buffer and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine the EC50 value for this compound and the test compounds.

Cell Proliferation Assays (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay is based on the estrogen-dependent proliferation of human breast cancer cells, such as MCF-7.

Experimental Workflow: MCF-7 Cell Proliferation (E-SCREEN) Assay

ESCREENWorkflow cluster_workflow MCF-7 Cell Proliferation (E-SCREEN) Assay Workflow A Seed MCF-7 cells into 96-well plates. B After 24h, replace medium with hormone-free medium and incubate for 24-48h to synchronize cells. A->B C Treat cells with this compound (positive control), vehicle (negative control), or test compounds. B->C D Incubate for 6 days, with a medium change at day 3. C->D E Quantify cell proliferation using a suitable method (e.g., MTT, SRB, or cell counting). D->E F Analyze data: Calculate the proliferative effect relative to the vehicle control and determine EC50 values. E->F

Caption: Workflow for an MCF-7 cell proliferation (E-SCREEN) assay.

Detailed Protocol: Generic MCF-7 Cell Proliferation Assay

  • Cell Culture: Maintain MCF-7 cells in a complete growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a low density (e.g., 2,000 cells/well).

  • Hormone Starvation: After 24 hours, replace the medium with a phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to arrest cell growth.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, a vehicle control, and test compounds.

  • Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions on day 3.

  • Quantification of Cell Proliferation: On day 6, quantify cell proliferation using a method such as the MTT or SRB assay, or by direct cell counting.

  • Data Analysis: Determine the proliferative effect by comparing the absorbance or cell number in the treated wells to the vehicle control. Plot dose-response curves to calculate the EC50 values.

In Vivo Uterotrophic Assay

The uterotrophic assay is a well-established in vivo method for assessing estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance. The OECD Test Guideline 440 provides a standardized protocol for this assay[2][3][4].

Experimental Workflow: Immature Rat Uterotrophic Assay

UterotrophicWorkflow cluster_workflow Immature Rat Uterotrophic Assay Workflow A Use immature female rats (e.g., 21 days old). B Administer this compound (positive control), vehicle (negative control), or test compound daily for 3 consecutive days (oral gavage or subcutaneous injection). A->B C Record body weights daily. B->C D On day 4 (24h after the last dose), euthanize the animals. B->D E Excise the uterus and carefully trim off adhering fat and connective tissue. D->E F Weigh the uterus (wet weight). E->F G Analyze data: Compare the mean uterine weight of treated groups to the vehicle control group. F->G

Caption: Workflow for an immature rat uterotrophic assay.

Detailed Protocol: Immature Rat Uterotrophic Assay (based on OECD TG 440)

  • Animal Model: Use immature female rats (e.g., Sprague-Dawley or Wistar strain) around 21 days of age[5][6].

  • Acclimation: Acclimatize the animals to the laboratory conditions for at least 5 days before the start of the study.

  • Dosing: Administer the test substance, this compound (as a positive control), or the vehicle (e.g., corn oil) daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection[2][6].

  • Observations: Record clinical signs and body weights daily[2].

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals[2].

  • Uterine Weight Measurement: Carefully dissect the uterus, free it from fat and other tissues, and record the wet weight[2][5].

  • Data Analysis: Compare the mean uterine weights of the treatment groups with the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight indicates an estrogenic effect[5].

Conclusion

This compound is a potent and reliable positive control for a variety of estrogenicity assays. Its strong binding to the estrogen receptor and consistent induction of estrogenic responses in both in vitro and in vivo models make it an invaluable tool for researchers and drug development professionals. While more comprehensive quantitative data on its performance in certain assays would be beneficial, its established potency provides a robust benchmark for the evaluation of potential endocrine-disrupting chemicals and novel estrogenic or anti-estrogenic compounds.

References

literature review of Dienestrol's biological effects compared to other estrogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Dienestrol's Biological Effects Versus Other Estrogens

Introduction

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group, structurally similar to Diethylstilbestrol (DES). It functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Historically, it has been utilized in hormone replacement therapy to manage symptoms associated with menopause, such as atrophic vaginitis and kraurosis vulvae. As a research tool, this compound is valuable for investigating estrogen signaling pathways and their role in various physiological and pathological processes. This guide provides a comparative analysis of this compound's biological effects against other natural and synthetic estrogens, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Biological Activity

The estrogenic activity of a compound is primarily assessed by its binding affinity to estrogen receptors and its ability to elicit a biological response in vivo. The following tables summarize quantitative data comparing this compound to other well-known estrogens.

Table 1: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for an estrogen receptor is a measure of its ability to displace a reference estrogen, typically 17β-estradiol, from the receptor. A higher RBA indicates a stronger binding affinity.

CompoundReceptor SubtypeRelative Binding Affinity (%) vs. EstradiolSource
This compound ERα~223%
ERβ~404%
Diethylstilbestrol (DES) ERα~468%
ERβ~295%
17β-Estradiol ERα & ERβ100% (Reference)
Estriol ERαLess affinity than Estradiol
Hexestrol ERα & ERβHigh affinity, generally ranked below DES but above Estradiol

Data indicates that synthetic estrogens like this compound and DES exhibit a significantly higher binding affinity for both ERα and ERβ compared to the endogenous estrogen, 17β-estradiol.

Table 2: In Vivo Estrogenic Potency (Mouse Uterotrophic Bioassay)

The uterotrophic bioassay measures the increase in uterine weight in immature or ovariectomized rodents following administration of an estrogenic substance. It is a standard in vivo test for estrogenicity.

CompoundRelative In Vivo Estrogenic PotencySource
Diethylstilbestrol (DES) 1 (Most Potent)
α-Dienestrol 2
DES-epoxide 3
Indanyl-DES 4
Dihydroxy DES 5
β-Dienestrol 6
DES-phenanthrene 7 (Least Potent)

This ranking demonstrates the high in vivo estrogenic activity of DES and its analog α-Dienestrol compared to other metabolites.

Experimental Protocols

The data presented above are derived from standardized assays designed to quantify estrogenic activity. The methodologies for these key experiments are detailed below.

Competitive Ligand Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

  • Objective: To determine the relative binding affinity (RBA) of a test compound for ERα or ERβ.

  • Materials:

    • Source of Estrogen Receptor: Uteri from ovariectomized rats or in vitro synthesized human ERα and ERβ protein.

    • Radiolabeled Ligand: Typically [³H]17β-estradiol or 16α-[¹²⁵I]iodo-17β-estradiol.

    • Test Compounds: this compound, DES, Estradiol, etc., dissolved in an appropriate solvent like DMSO.

    • Assay Buffer.

  • Procedure:

    • A constant concentration of ER and the radiolabeled ligand are incubated together in the assay buffer.

    • Increasing concentrations of the unlabeled test compound (competitor) are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated (e.g., via hydroxylapatite or dextran-coated charcoal).

    • The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated as: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Uterotrophic Bioassay

This in vivo assay is a well-established method for assessing the estrogenic or anti-estrogenic activity of a chemical.

  • Objective: To determine the estrogenic activity of a substance by measuring its effect on uterine weight in female rodents.

  • Animal Model: Immature (e.g., 21- to 22-day-old) or ovariectomized female rats or mice.

  • Procedure:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound (e.g., this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17β-estradiol) are included.

    • On the fourth day (24 hours after the final dose), the animals are euthanized.

    • The uteri are carefully dissected, trimmed of fat, and weighed (wet weight). The uteri may also be blotted to obtain a "blotted weight."

  • Data Analysis: A statistically significant increase in the mean uterine weight of a treatment group compared to the vehicle control group indicates estrogenic activity. The potency can be compared to the positive control.

Estrogen Receptor Transactivation Assay (Reporter Gene Assay)

This in vitro assay measures the ability of a compound to activate the estrogen receptor, leading to the transcription of a reporter gene.

  • Objective: To quantify the estrogen receptor-mediated transcriptional activity induced by a test compound.

  • Cell System: Genetically modified cell lines, such as yeast (Yeast Estrogen Screen - YES) or human cell lines (e.g., MCF-7, ERα-CALUX), that contain the human or rat estrogen receptor and an estrogen-responsive reporter gene construct (e.g., luciferase or lacZ).

  • Procedure:

    • The cells are cultured in a suitable medium, typically phenol (B47542) red-free to avoid background estrogenic activity.

    • Cells are treated with various concentrations of the test compound.

    • After an incubation period, the cells are lysed.

    • The expression of the reporter gene is quantified by measuring the enzymatic activity of its product (e.g., luminescence for luciferase, color change for β-galactosidase).

  • Data Analysis: A dose-response curve is generated, and the concentration that produces 50% of the maximum response (EC50) is calculated. The potency of the test compound is often compared to that of 17β-estradiol.

Mandatory Visualizations

Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen This compound (or other Estrogen) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization Dimer_n Activated ER Dimer Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) Transcription Gene Transcription (mRNA Synthesis) ERE->Transcription Initiates Dimer_n->ERE Binds to DNA

Caption: Classical genomic signaling pathway for this compound and other estrogens.

Experimental Workflow

EstrogenAssayWorkflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation start Start: Select Estrogenic Compounds (this compound, Estradiol, DES, etc.) binding_assay Competitive Ligand Binding Assay (Determine RBA) start->binding_assay reporter_assay Reporter Gene Assay (Determine EC50) start->reporter_assay invivo_assay Uterotrophic Bioassay (Measure Uterine Weight Gain) binding_assay->invivo_assay reporter_assay->invivo_assay analysis Data Analysis & Comparative Assessment invivo_assay->analysis end End: Publish Comparison Guide analysis->end

Validating Dienestrol's Impact on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of synthetic estrogens like Dienestrol on gene expression is critical. This guide provides a comparative overview of this compound-induced gene expression changes, supported by experimental data and detailed protocols for validation.

This compound, a synthetic non-steroidal estrogen, primarily exerts its effects through the estrogen receptor (ER) signaling pathway, influencing the transcription of a wide array of genes. Validating these changes is a cornerstone of endocrine research and drug development, ensuring the specificity and potency of such compounds. This guide will delve into the quantitative comparison of this compound with other estrogens, detail the experimental methodologies for robust validation, and visualize the underlying molecular pathways.

Comparative Analysis of Estrogen-Induced Gene Expression

While direct, comprehensive comparative studies on this compound-induced gene expression are limited, data from related compounds and specific gene targets offer valuable insights. The following table summarizes available quantitative data on the induction of gene expression by this compound and its analogs compared to other estrogens like Estradiol (E2) and Diethylstilbestrol (DES). It is important to note that experimental conditions, such as cell type and exposure duration, can significantly influence the magnitude of these changes.

CompoundTarget Gene/ReporterCell TypeFold Change/ActivityCitation
Z,Z-Dienestrol Chloramphenicol Acetyltransferase (CAT) ReporterCOS-12-fold induction
Diethylstilbestrol (DES) Chloramphenicol Acetyltransferase (CAT) ReporterCOS-111-fold induction
Estradiol (E2) Estrogen-Responsive Genes (Average)MCF-7>2-fold for 854 genes[1]
Dienogest 314 Upregulated GenesOvarian Endometriotic Stromal Cells>1.5-fold[2]
Dienogest 333 Downregulated GenesOvarian Endometriotic Stromal Cells<-1.5-fold[2]

Note: Dienogest is a progestin, not a direct structural analog of this compound, but its effects on gene expression in hormone-responsive tissues are relevant for comparative purposes.

Experimental Protocols for Validation

Accurate and reproducible validation of gene expression changes is paramount. Below are detailed protocols for key experimental techniques used to study the effects of this compound and other estrogens.

MCF-7 Cell Culture and Estrogen Treatment

The MCF-7 human breast adenocarcinoma cell line is a widely used model for studying estrogen receptor-positive breast cancer and the effects of estrogenic compounds.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for hormone starvation

  • This compound, Estradiol (E2), or other compounds of interest dissolved in a suitable vehicle (e.g., ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.[3]

  • Hormone Starvation: To remove the influence of estrogens present in the serum, switch the cells to phenol red-free DMEM with 5% charcoal-stripped FBS for 48-72 hours prior to treatment.[4]

  • Treatment: On the day of the experiment, replace the starvation medium with fresh phenol red-free medium containing the desired concentration of this compound, E2, or other test compounds. A vehicle control (e.g., ethanol) should be run in parallel.[4]

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours) to allow for changes in gene expression.

  • Harvesting: After incubation, wash the cells with PBS and harvest them for subsequent RNA or protein extraction.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for quantifying changes in the expression of target genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for the target genes (e.g., pS2/TFF1, GREB1) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from treated and control MCF-7 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[5]

  • qPCR Reaction: Set up the qPCR reaction by combining the cDNA, qPCR master mix, and specific primers for the target and reference genes.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression between the treated and control samples, after normalizing to the reference gene expression. The comparative Ct (ΔΔCt) method is commonly used for this analysis.[6]

Western Blotting

Western blotting is used to detect and quantify changes in the protein levels of specific targets, such as the estrogen receptor itself or downstream signaling proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[8]

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[7]

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.[7]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative change in protein expression, often normalizing to a loading control protein like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes involved in validating this compound-induced gene expression changes, the following diagrams are provided.

Dienestrol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Dienestrol_ER This compound-ER Complex ER->Dienestrol_ER HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER ERE Estrogen Response Element (ERE) Dienestrol_ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

This compound Signaling Pathway

This diagram illustrates the classical genomic signaling pathway of this compound. It binds to the estrogen receptor in the cytoplasm, leading to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the complex binds to estrogen response elements on the DNA, initiating the transcription of target genes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_validation Validation Culture MCF-7 Cell Culture Starvation Hormone Starvation Culture->Starvation Treatment This compound/Estrogen Treatment Starvation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Gene_Expression Gene Expression Fold Change RT_qPCR->Gene_Expression Western_Blot Western Blotting Protein_Extraction->Western_Blot Protein_Expression Protein Expression Level Western_Blot->Protein_Expression

Experimental Workflow for Validation

This workflow diagram outlines the key steps in validating gene expression changes induced by this compound, from cell culture and treatment to molecular analysis and data interpretation.

By employing these standardized protocols and understanding the underlying signaling pathways, researchers can effectively validate and compare the gene expression changes induced by this compound and other estrogenic compounds, contributing to a more comprehensive understanding of their biological activities and potential therapeutic applications.

References

A Head-to-Head Comparison of Dienestrol and Other Stilbene Estrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of Dienestrol, Diethylstilbestrol (B1670540) (DES), and Hexestrol (B1673224), three prominent non-steroidal stilbene (B7821643) estrogens. Designed for researchers, scientists, and drug development professionals, this document delves into their receptor binding affinities, estrogenic potency, pharmacokinetic profiles, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Comparative Analysis of Receptor Binding and Estrogenic Potency

The estrogenic activity of stilbene derivatives is primarily mediated through their interaction with estrogen receptors alpha (ERα) and beta (ERβ). The binding affinity and subsequent activation of these receptors are critical determinants of their biological effects.

Receptor Binding Affinity

The relative binding affinities (RBA) of this compound, Diethylstilbestrol, and Hexestrol for ERα and ERβ have been evaluated in numerous studies. The following table summarizes these findings, with the binding affinity of estradiol (B170435) (E2) set at 100%. A higher RBA value indicates a stronger binding affinity. Additionally, where available, the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided for a more quantitative comparison.

CompoundERα RBA (%)ERβ RBA (%)ERα Ki (nM)ERβ Ki (nM)ERα IC50 (nM)ERβ IC50 (nM)
This compound 37 (20.4–223)[1]56–404[1]0.05[1]0.03[1]--
Diethylstilbestrol (DES) 129.5 (89.1–468)[1]219.63 (61.2–295)[1]0.04[1]0.05[1]--
Hexestrol 153.6 (31–302)[1]60–234[1]0.06[2]0.06[2]--

Note: RBA values are presented as a range from multiple sources to reflect experimental variability. Ki and IC50 values are from specific studies and should be interpreted within that context.

This compound exhibits a high binding affinity for both ERα and ERβ, with some studies suggesting it has approximately 223% and 404% of the affinity of estradiol for ERα and ERβ, respectively.[3] One source indicates that this compound has a high binding affinity for ERα, which is twice as great as that of estradiol.[4] Diethylstilbestrol generally shows a two- to three-fold greater affinity for the nuclear estrogen receptor than estradiol.[5] Hexestrol also demonstrates a high affinity for both estrogen receptors, comparable to or slightly higher than that of estradiol.[6]

Estrogenic Potency

The in vivo estrogenic potency of these compounds is often assessed using the mouse uterine weight bioassay, which measures the increase in uterine weight in immature or ovariectomized female mice following estrogen administration.

CompoundRelative Uterotrophic Potency
This compound High
Diethylstilbestrol (DES) Very High
Hexestrol High

Studies have consistently shown that DES is one of the most potent estrogens known.[6] The potency of DES is reported to be about five times that of estradiol when administered orally.[4] this compound and hexestrol also exhibit significant estrogenic activity, though generally considered slightly less potent than DES.

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) profiles of these stilbene estrogens influence their therapeutic efficacy and potential side effects.

Pharmacokinetic ParameterThis compoundDiethylstilbestrol (DES)Hexestrol
Absorption Readily absorbed through skin and mucous membranes.[7] Systemic absorption is not fully determined.[8][9]Well-absorbed when taken orally.[10]Can be absorbed percutaneously or via the respiratory route.[11]
Distribution Widely distributed.[7]Concentrated in target tissues like the uterus and vagina.Concentrated in target tissues such as the uterus and vagina due to estrogen receptor binding.[6]
Protein Binding 50-80%[7]--
Metabolism Metabolized by the liver.[7] Known to be a metabolite of DES.[8]Extensively metabolized in the liver, primarily through glucuronidation and oxidation.[12][13]Metabolized in the liver.
Excretion Excreted as glucuronide conjugates in urine.[8]Primarily fecal elimination in rodents, while urinary excretion is predominant in humans.[13]-
Half-life Unknown[7]Approximately 24 hours.[10]-

Signaling Pathways

Upon binding to estrogen receptors, stilbene estrogens initiate a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of target gene transcription. This process is fundamental to the long-term effects of estrogens.

Non-Genomic Pathway and MAPK Activation

Stilbene estrogens can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane. A key pathway implicated in these rapid responses is the Mitogen-Activated Protein Kinase (MAPK) cascade. Estrogen binding to membrane-associated estrogen receptors (mERs) can lead to the activation of Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and ERK1/2 (MAPK).[14] Activated ERK can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression and cellular responses such as proliferation.

Estrogen_Signaling_Pathway Stilbene_Estrogen Stilbene Estrogen (this compound, DES, Hexestrol) ER Estrogen Receptor (ERα / ERβ) Stilbene_Estrogen->ER Binds mER Membrane ER Stilbene_Estrogen->mER Binds Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Ras Ras mER->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Downstream_Targets Downstream Targets ERK->Downstream_Targets Phosphorylates

Estrogen Receptor Signaling Pathways

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the receptor.

Workflow:

Competitive_Binding_Assay_Workflow Preparation Preparation of Rat Uterine Cytosol (ER Source) Incubation Incubation: - ER Source - [³H]-Estradiol (constant conc.) - Test Compound (increasing conc.) Preparation->Incubation Separation Separation of Bound and Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Quantification of Bound [³H]-Estradiol (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Plot % Bound vs. Log[Competitor] - Determine IC50 Quantification->Analysis

Competitive Binding Assay Workflow

Detailed Methodology:

  • Preparation of Rat Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-DTT-Glycerol buffer). The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is then ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.

  • Competitive Binding Incubation: A constant concentration of [³H]-estradiol and increasing concentrations of the unlabeled test compound (competitor) are incubated with the uterine cytosol preparation.

  • Separation of Bound and Free Radioligand: The receptor-bound [³H]-estradiol is separated from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The percentage of bound [³H]-estradiol is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol) is determined from this curve. The relative binding affinity (RBA) is then calculated relative to the IC50 of a reference estrogen, such as unlabeled estradiol.

Mouse Uterine Weight Bioassay

This in vivo assay assesses the estrogenic activity of a compound by measuring its ability to increase the uterine weight of immature or ovariectomized female mice.

Detailed Methodology:

  • Animal Model: Immature female mice (e.g., 21-23 days old) or ovariectomized adult mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing: The test compound is administered to the mice, typically via oral gavage or subcutaneous injection, daily for a period of 3 to 7 days. A vehicle control group and a positive control group (treated with a known estrogen like estradiol or DES) are included.

  • Necropsy and Uterine Weight Measurement: At the end of the treatment period, the mice are euthanized, and their uteri are carefully dissected and weighed. The uterine weight is often normalized to the body weight of the animal.

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The potency of the test compound can be compared to that of the positive control.

Conclusion

This compound, Diethylstilbestrol, and Hexestrol are potent synthetic estrogens with high affinities for both ERα and ERβ. While all three exhibit strong estrogenic activity, DES is generally considered the most potent. Their pharmacokinetic profiles show differences in absorption and excretion routes, which can impact their in vivo activity and duration of action. The biological effects of these stilbene estrogens are mediated through both genomic and non-genomic signaling pathways, with the MAPK cascade playing a significant role in their rapid cellular responses. The experimental protocols detailed herein provide standardized methods for the continued evaluation and comparison of these and other estrogenic compounds. This guide serves as a valuable resource for researchers in the field of endocrinology, pharmacology, and drug development, facilitating a deeper understanding of the comparative biology of stilbene estrogens.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dienestrol, a synthetic nonsteroidal estrogen, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established procedures is critical due to its potential health risks, as it is suspected of causing cancer and having adverse effects on fertility and fetal development.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must always comply with local, regional, national, and international regulations. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidelines. The following steps provide a general operational plan for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

  • A certified dust respirator if handling the powdered form to avoid inhalation.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with regular laboratory or household trash.

  • Collect all this compound waste, including contaminated materials (e.g., gloves, weighing papers, pipette tips), in a designated, clearly labeled, and sealed waste container.

3. Spill Management: In the event of a spill:

  • For small spills, use appropriate tools to carefully place the solid material into a designated waste disposal container.

  • Clean the contaminated surface by spreading water and collecting the cleaning materials for disposal as hazardous waste.

  • Crucially, do not allow this compound or contaminated cleaning water to enter drains or sewage systems.

4. Final Disposal:

  • The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • If a licensed disposal service or a drug take-back program is not available, and as a last resort for very small quantities (in a non-professional setting, which is less applicable to the target audience), the following procedure can be considered, though it is not ideal for laboratory waste:

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter to make it less appealing.

    • Place the mixture in a sealable bag or container to prevent leakage.

    • Dispose of the sealed container in the regular trash.

It is strictly advised not to flush this compound down the toilet or drain , as this can lead to environmental contamination of waterways. Sewage treatment facilities are often not equipped to fully remove such compounds from the water supply.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dienestrol_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe spill Spill Occurs? ppe->spill cleanup Step 2a: Contain and Clean Spill Collect all materials in a sealed container spill->cleanup Yes collect Step 2: Collect Waste in a Labeled, Sealed Container spill->collect No cleanup->collect ehs Step 3: Consult Institutional EHS Guidelines collect->ehs no_sewer CRITICAL: Do NOT Dispose in Sewer/Drain collect->no_sewer licensed_disposal Step 4a: Transfer to a Licensed Hazardous Waste Contractor ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

There is no quantitative data or specific experimental protocols for the disposal of this compound available in the provided search results that would necessitate a data table or a detailed methodology section. The primary directive is to treat it as hazardous chemical waste and follow institutional and regulatory guidelines.

Essential Safety and Handling Protocols for Dienestrol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Dienestrol, a synthetic, non-steroidal estrogen. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate the health risks associated with this compound.

This compound is classified as a substance that may cause cancer and is suspected of damaging fertility or the unborn child.[1][2] It is also recognized as mutagenic for mammalian somatic cells and may be toxic to the reproductive system.[3] The state of California has identified this compound as a chemical known to cause cancer, birth defects, or other reproductive harm.[3] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[3]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the final barrier against exposure. The following table summarizes the required PPE for handling this compound. It is imperative to consult a safety specialist before handling this product to ensure the suggested protective clothing is sufficient.[3]

Protection Type Standard Handling Large Spill Scenario Rationale & Specifications
Hand Protection Impermeable and resistant gloves.[1]Impermeable and resistant gloves.[3]Prevents skin contact and absorption. The glove material must be resistant to this compound.[1]
Eye & Face Protection Safety glasses.[3]Splash goggles and/or face protection.[1][3]Protects against splashes and dust particles.
Respiratory Protection Use in a well-ventilated area. A dust respirator is required if dust is generated.[3]A self-contained breathing apparatus (SCBA) is recommended to prevent inhalation.[3]This compound dust can be harmful if inhaled.[3] Use an approved/certified respirator.[3]
Protective Clothing Lab coat or other protective clothing.[1][3]Full suit.[3]Provides a barrier against skin contamination.
Foot Protection Standard laboratory footwear.Boots.[3]Protects feet from spills.

Operational and Disposal Plans

Engineering Controls and Safe Handling

Before handling, it is mandatory to obtain special instructions and to have read and understood all safety precautions.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area.[3] The use of process enclosures, local exhaust ventilation, or other engineering controls is recommended to maintain airborne levels below exposure limits.[3]

  • Preventing Dust: Take measures to prevent the dispersion of dust.

  • Hygiene: Wash hands thoroughly before breaks and at the end of any work session involving this compound.[1] Avoid contact with skin, eyes, and clothing.

Storage Procedures

Proper storage is crucial for maintaining the integrity of this compound and ensuring safety.

  • Security: Store in a locked-up area.[1][2]

  • Container: Keep the container tightly closed.[3]

  • Conditions: Store in a cool, well-ventilated place.[3] The recommended storage temperature is between 2 - 8 °C.[4]

Spill Management
  • Small Spills: Carefully use appropriate tools to place the spilled solid into a suitable container for waste disposal.[3] The contaminated surface should then be cleaned by spreading water over it.[3] Dispose of the waste in accordance with local and regional regulations.[3]

  • Large Spills: For a large spill, a self-contained breathing apparatus, splash goggles, a full suit, a dust respirator, boots, and gloves are required.[3] Use a shovel to transfer the material into a convenient waste disposal container.[3]

Disposal Plan

Waste containing this compound must be handled as hazardous waste.

  • Regulations: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]

  • Contamination: Do not allow the product to enter the sewage system, ground water, or water courses.[1]

  • Containers: Dispose of the contents and the container at an approved waste disposal plant.

Visual Safety Guides

The following diagrams illustrate the key workflows and logical relationships for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Obtain Special Instructions b Read and Understand SDS a->b c Don Appropriate PPE b->c d Use in Ventilated Area c->d Proceed to Handling e Weighing/Transfer d->e f Experimental Use e->f g Decontaminate Work Area f->g Complete Experiment h Segregate Waste g->h i Dispose via Approved Channels h->i

Caption: Workflow for the safe handling of this compound.

G Hierarchy of Controls for this compound Exposure a Elimination/Substitution b Engineering Controls (e.g., Fume Hood, Ventilation) a->b Decreasing Effectiveness c Administrative Controls (e.g., SOPs, Training) b->c Decreasing Effectiveness d Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) c->d Decreasing Effectiveness

Caption: Hierarchy of controls for managing this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dienestrol
Reactant of Route 2
Reactant of Route 2
Dienestrol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。